molecular formula C7H6ClN3O B8230342 4-chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine

4-chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B8230342
M. Wt: 183.59 g/mol
InChI Key: WRGFAMAOTQLQDL-UHFFFAOYSA-N
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Description

4-chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine is a useful research compound. Its molecular formula is C7H6ClN3O and its molecular weight is 183.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O/c1-12-5-3-9-7(8)4-2-10-11-6(4)5/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGFAMAOTQLQDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C2=C1NN=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Pyrazolo[4,3-c]pyridine Scaffold: Electronic Properties, Reactivity, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The pyrazolo[4,3-c]pyridine core is a highly privileged 5:6 aza-fused N-heteroaromatic compound (NHAC). As a structural bioisostere of purine, it effectively mimics the native hinge-binding motif of ATP, making it a cornerstone in the development of kinase inhibitors, anti-metastatic agents, and novel antimicrobials (1[1]). This whitepaper dissects the quantum mechanical properties, regioselective reactivity, and optimized synthetic protocols required to successfully functionalize this electron-deficient scaffold.

Structural and Electronic Fundamentals

Dipolar Scaffold Characteristics

The fundamental chemical behavior of pyrazolo[4,3-c]pyridine is dictated by its dipolar nature. It is formed by the fusion of a π-excessive pyrazole ring and a π-deficient pyridine ring (2[2]). This dichotomy creates a highly polarized molecular surface that drives both its synthetic reactivity and its orientation within biological target pockets.

Tautomerism and Acid-Base Profile

The pyrazolo[4,3-c]pyridine system exhibits annular tautomerism (1H vs. 2H forms), which is heavily influenced by the solvent environment and electronic substituents.

  • Acidity/Basicity: The pyrazole NH acts as a weak acid (parent pyrazole pKa ≈ 14.2), while the pyridine nitrogen serves as a basic hydrogen-bond acceptor (). The electron-withdrawing nature of the fused pyridine ring significantly increases the acidity of the pyrazole NH compared to isolated pyrazoles, facilitating easier N-alkylation or metalation under milder basic conditions.

Quantum Mechanical Properties (HOMO/LUMO & ALIE)

Density Functional Theory (DFT) calculations reveal that the Lowest Unoccupied Molecular Orbital (LUMO) is primarily localized over the pyridine core, priming it for nucleophilic attack. Conversely, Average Local Ionization Energy (ALIE) maps demonstrate that the pyrazole ring houses regions of lower ionization potential. These low-ALIE zones indicate higher chemical reactivity and electrophilicity, which translates biologically into enhanced interaction strength via charge transfer or hydrogen bonding with catalytic residues (e.g., within the active site of PtpB-Mtb) (3[3]).

G Core Pyrazolo[4,3-c]pyridine Core Pyridine Pyridine Ring (π-deficient) Core->Pyridine Pyrazole Pyrazole Ring (π-excessive) Core->Pyrazole SNAr Nucleophilic Aromatic Substitution (SNAr) Pyridine->SNAr Activated positions EAS Electrophilic Aromatic Substitution (EAS) Pyrazole->EAS C-3 position

Fig 1: Electronic distribution and regioselective reactivity of the pyrazolo[4,3-c]pyridine core.

Reactivity Paradigms

Regioselective Functionalization

Because of the π-deficient nature of the pyridine ring, Electrophilic Aromatic Substitution (EAS) is highly disfavored on the six-membered ring but can occur at the C-3 position of the pyrazole ring. In contrast, the pyridine ring is an excellent substrate for Nucleophilic Aromatic Substitution (SNAr), particularly when leaving groups (halogens) are positioned ortho or para to the pyridine nitrogen (2[2]).

Cross-Coupling Nuances & Catalyst Selection

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) on halogenated pyrazolo[4,3-c]pyridines often suffer from sluggish kinetics. Causality: The electron-withdrawing nature of the bicyclic core creates a high kinetic barrier for the initial oxidative addition of Palladium(0) into the C-X bond. To overcome this, standard ligands like PPh₃ are insufficient. It is mandatory to utilize bulky, electron-rich ligands (such as XPhos, SPhos) or bidentate ligands like dppf (in Pd(dppf)Cl₂) to increase the electron density at the metal center, thereby accelerating oxidative addition and facilitating subsequent reductive elimination (4[4]).

Experimental Methodologies

Protocol A: De Novo Synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine

Constructing the core via cyclization is often higher yielding than attempting to functionalize an unactivated pre-fused core. This protocol leverages an SNAr followed by intramolecular cyclization (1[1]).

Self-Validating Workflow:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert argon atmosphere, add 3-amino-4-methylpyrazole (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in anhydrous DMF. Causality: Argon prevents oxidative degradation of the amine; anhydrous K₂CO₃ acts as a non-nucleophilic base to deprotonate the amine without competing for the electrophile.

  • Electrophile Addition: Dropwise add 2-chloropyridine (1.2 eq) at room temperature with vigorous magnetic stirring.

  • Thermal Cyclization: Heat the mixture to 120–130 °C for 12–24 hours. Causality: While the initial SNAr may occur at lower temperatures, the high thermal input is strictly required to overcome the resonance stabilization barrier for the secondary intramolecular ring closure.

  • Monitoring & Workup: Monitor via TLC (EtOAc/Hexane). Upon consumption of the pyrazole, cool to room temperature, quench with saturated aqueous NaCl (brine) to remove DMF, and extract 3x with EtOAc. Dry the organic layer over anhydrous Na₂SO₄, concentrate via rotary evaporation, and purify via silica gel chromatography.

Workflow Step1 3-amino-4-methylpyrazole + 2-chloropyridine Step2 Base (K₂CO₃), DMF Room Temp to 120°C Step1->Step2 Step3 Nucleophilic Aromatic Substitution (SNAr) Step2->Step3 Step4 Intramolecular Cyclization (12-24 hours) Step3->Step4 Product 4-Methyl-1H-pyrazolo[4,3-c]pyridine Step4->Product

Fig 2: Step-by-step synthetic workflow for 4-Methyl-1H-pyrazolo[4,3-c]pyridine via SNAr.

Protocol B: Optimized Suzuki-Miyaura Coupling of 5-Halo-pyrazolo[4,3-c]pyridines
  • Catalyst Preparation: In a glovebox or under strict Schlenk conditions, charge a vessel with the 5-halo-pyrazolo[4,3-c]pyridine (1.0 eq), the corresponding boronic acid (1.5 eq), K₃PO₄ (2.0 eq), and Pd(dppf)Cl₂ (5–10 mol%).

  • Solvent Degassing: Add a 4:1 v/v mixture of 1,4-dioxane and water that has been sparged with argon for 30 minutes. Causality: Water is essential to form the reactive boronate complex, but dissolved oxygen will rapidly poison the Pd(0) species, leading to black palladium precipitation (4[4]).

  • Execution: Heat the sealed tube to 90 °C for 8 hours. If protodeboronation (decomposition of the boronic acid) is observed via LC-MS, reduce the temperature to 80 °C and increase catalyst loading to 10 mol% to outcompete the degradation pathway.

Medicinal Chemistry Applications & Quantitative Data

The pyrazolo[4,3-c]pyridine core has been successfully deployed against several challenging biological targets. The table below summarizes key quantitative metrics from recent drug development campaigns:

Target / DiseaseCompound / Derivative TypeBinding Affinity / ActivityKey Mechanistic InsightReference
PtpB-Mtb (Tuberculosis)Pyrazolo[4,3-c]pyridine derivative (D6)IC₅₀ = 14.4 µM, Kd = 0.012 µMHigh electronic responsiveness; low ALIE regions facilitate strong H-bonding in the catalytic pocket.3[3]
PEX14–PEX5 PPI (Trypanosomiasis)Pyrazolo[4,3-c]pyridine hybrid (Hit 1)KD = 163 µM, EC₅₀ = 265 µMThe central scaffold lays over Phe17 and Phe34 residues, forming highly favorable π–π stacking interactions.5[5]
Carbonic Anhydrase IX (Cancer)Pyrazolo[4,3-c]pyridine sulfonamidesYields 72–88%, High hCA IX inhibitionBinds deeply within the active site of hCA IX; specific substituents at the pyridine nitrogen modulate target affinity.6[6]
Fascin 1 (Metastatic Carcinoma)Pyrazolo[4,3-c]pyridine-7-carboxamideHigh affinity (X-ray res: 1.49 Å)Acts as an anti-metastatic agent by blocking actin-binding site 2, preventing cell migration and invasion.7[7]

Conclusion

The pyrazolo[4,3-c]pyridine core is far more than a simple purine mimic; its unique dipolar electronic distribution offers medicinal chemists a highly tunable scaffold. By understanding the quantum mechanical properties that govern its regioselectivity and employing specialized catalytic systems to overcome its electron-deficient nature, researchers can efficiently unlock novel therapeutic agents targeting previously undruggable protein-protein interactions and kinase domains.

References

  • Benchchem . "Synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine: Application Notes and Protocols." 1

  • MDPI . "Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies." 6

  • Benchchem . "Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of Pyrazolo[4,3-c]pyridines." 4

  • ASM Journals (Infection and Immunity) . "Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B." 3

  • MDPI . "Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics." 2

  • ACS Publications (Journal of Medicinal Chemistry) . "Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity." 5

  • TSI Journals . "The Recent Development of the Pyrazoles : A Review."

  • PMC (National Institutes of Health) . "In Silico Targeting of Fascin Protein for Cancer Therapy: Benchmarking, Virtual Screening and Molecular Dynamics Approaches."7

Sources

Stability of 4-chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine in physiological buffers

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stability of 4-chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine in Physiological Buffers

Audience: Researchers, scientists, and drug development professionals.

Foreword: The Imperative of Preclinical Stability Assessment

In the landscape of drug discovery and development, the intrinsic chemical stability of a molecule is a foundational pillar upon which its therapeutic potential is built. The journey from a promising hit compound to a viable drug candidate is often determined by its ability to withstand the diverse chemical environments of the human body. 4-chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine represents a class of heterocyclic scaffolds that are of significant interest in medicinal chemistry, appearing in molecules designed for a range of therapeutic targets.[1][2][3][4] However, its structural features—notably the activated chloro-substituent on a pyridine ring—warrant a thorough investigation of its stability.

This guide serves as a comprehensive manual for designing, executing, and interpreting studies to evaluate the chemical stability of 4-chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine in simulated physiological buffers. As a Senior Application Scientist, my objective is not merely to provide a protocol but to instill a deeper understanding of the causality behind each experimental step, empowering you to generate robust, reliable, and insightful data.

Part 1: The Rationale—Simulating the Physiological Gauntlet

A drug administered orally embarks on a perilous journey, first through the highly acidic environment of the stomach, followed by the near-neutral to slightly alkaline conditions of the small intestine, before absorption into the bloodstream, which is maintained at a tightly controlled pH of ~7.4.[5] Instability in any of these compartments can lead to premature degradation, reducing bioavailability and potentially generating metabolites with altered efficacy or toxicity profiles. Our experimental design must, therefore, effectively model these environments.

Core Experimental Tenets:
  • Choice of Media: To simulate the key stages of oral drug transit, we utilize standardized, enzyme-free buffers. The focus here is on chemical stability, so enzymes like pepsin and pancreatin are omitted initially to avoid confounding results.[5][6]

    • Simulated Gastric Fluid (SGF): Maintained at pH 1.2, this medium mimics the fasting stomach.

    • Simulated Intestinal Fluid (SIF): At pH 6.8, this represents the conditions of the upper small intestine.

    • Phosphate-Buffered Saline (PBS): At pH 7.4, this buffer simulates the pH of blood plasma for assessing systemic stability.

  • Temperature: All incubations are conducted at 37°C to reflect human physiological temperature.

  • Analytical Vigilance: A robust, stability-indicating analytical method is non-negotiable. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this task, capable of separating the parent compound from its potential degradants. For definitive identification of those degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[7]

Experimental Workflow Diagram

The logical flow of a stability study is critical for ensuring reproducibility and clarity of results. The following workflow provides a high-level overview of the process from preparation to data interpretation.

G Figure 1: High-Level Experimental Workflow cluster_prep 1. Preparation cluster_exec 2. Execution cluster_analysis 3. Analysis cluster_interp 4. Interpretation P1 Prepare 10 mM Stock Solution in DMSO E1 Spike Stock into Buffers (Final Conc. ~10 µM) P1->E1 P2 Prepare Physiological Buffers (SGF, SIF, PBS) P2->E1 E2 Incubate at 37°C E1->E2 E3 Withdraw Aliquots at Time Points (0, 1, 2, 4, 8, 24h) E2->E3 E4 Quench Reaction (e.g., with cold Acetonitrile) E3->E4 A1 HPLC-UV Analysis for Parent Compound Quantification E4->A1 A2 LC-MS Analysis for Degradant Identification E4->A2 I1 Calculate % Remaining vs. Time A1->I1 I3 Propose Degradation Pathway A2->I3 I2 Determine Degradation Kinetics (t½) I1->I2

Caption: A structured workflow for assessing chemical stability in physiological buffers.

Part 2: Field-Proven Protocols

The trustworthiness of your data is a direct result of the rigor of your protocols. The following methods are based on established pharmacopeial standards and best practices in the pharmaceutical industry.

Protocol 1: Preparation of Simulated Physiological Buffers

This protocol details the preparation of enzyme-free buffers as specified by the US Pharmacopeia for chemical stability tests.[5][6]

Materials:

  • Sodium Chloride (NaCl), ACS Grade

  • Hydrochloric Acid (HCl), concentrated, ACS Grade

  • Potassium Phosphate Monobasic (KH₂PO₄), ACS Grade

  • Sodium Hydroxide (NaOH), ACS Grade

  • High-purity (e.g., Milli-Q) water

Procedure:

  • Simulated Gastric Fluid (SGF, pH 1.2):

    • Dissolve 2.0 g of NaCl in ~800 mL of water.

    • Add 7.0 mL of concentrated HCl.

    • Add water to a final volume of 1000 mL.

    • Confirm pH is 1.2 with a calibrated pH meter. Adjust if necessary with 1M HCl or 1M NaOH.

  • Simulated Intestinal Fluid (SIF, pH 6.8):

    • Dissolve 6.8 g of KH₂PO₄ in 250 mL of water.

    • Add 77 mL of 0.2 M NaOH and mix.

    • Add 500 mL of water.

    • Adjust the pH to 6.8 ± 0.1 with 0.2 M NaOH or 0.2 M HCl.

    • Add water to a final volume of 1000 mL.

  • Phosphate-Buffered Saline (PBS, pH 7.4):

    • To ~800 mL of water, add 8.0 g of NaCl, 0.2 g of KCl, 1.44 g of Na₂HPO₄, and 0.24 g of KH₂PO₄.

    • Dissolve all components completely.

    • Adjust pH to 7.4 with 1M HCl or 1M NaOH.

    • Add water to a final volume of 1000 mL.

Protocol 2: Stability Study Incubation

Rationale: This procedure is designed to minimize variability. Using a low percentage of an organic co-solvent (DMSO) is necessary for dissolving the typically hydrophobic test compound, but it is kept to a minimum (<0.5% v/v) to avoid influencing the aqueous stability.

Procedure:

  • Prepare a 10 mM stock solution of 4-chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine in 100% DMSO.

  • For each buffer, dispense 1.99 mL into a labeled amber glass vial. Pre-warm the vials to 37°C in an incubator.

  • To start the experiment (t=0), add 2 µL of the 10 mM stock solution to each vial, cap immediately, and vortex gently. This yields a final concentration of 10 µM with 0.1% DMSO.

  • Immediately withdraw a 100 µL aliquot for the t=0 time point. Quench by adding it to a vial containing 200 µL of cold (4°C) acetonitrile. Vortex and store at 4°C until analysis.

  • Place the incubation vials back into the 37°C incubator.

  • Repeat step 4 at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours).

Protocol 3: HPLC-UV Analytical Method

Rationale: A reverse-phase C18 column is a versatile starting point for many small molecules. The use of formic acid in the mobile phase helps to produce sharp, well-defined peaks by controlling the ionization state of the analyte. The gradient elution ensures that both the parent compound and potentially more or less polar degradants are eluted effectively.

Instrumentation and Conditions:

  • HPLC System: Standard system with UV detector (e.g., Agilent 1260, Waters Alliance).

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Scan for λmax; likely ~254-320 nm for this scaffold.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-12 min: 10% to 90% B

    • 12-14 min: 90% B

    • 14-15 min: 90% to 10% B

    • 15-20 min: 10% B (re-equilibration)

Part 3: Data Presentation and Mechanistic Insights

Quantitative Data Summary

Clear presentation of data is essential for rapid assessment. The results should be tabulated as the percentage of the parent compound remaining relative to the initial (t=0) concentration.

Table 1: Hypothetical Stability Data for 4-chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine at 37°C

Time (hours)% Remaining in SGF (pH 1.2)% Remaining in SIF (pH 6.8)% Remaining in PBS (pH 7.4)
0100.0100.0100.0
185.298.599.1
272.197.298.0
451.594.896.5
825.990.192.8
24<5.075.381.4

Interpretation of Hypothetical Data: The data in Table 1 would suggest a significant liability to acid-catalyzed degradation, as indicated by the rapid loss of the parent compound in SGF (pH 1.2). The compound shows much greater stability at neutral and slightly alkaline pH. The half-life (t½) in SGF would be approximately 4 hours, whereas it would be well over 24 hours in SIF and PBS.

Proposed Degradation Pathway

The chemical structure of 4-chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine suggests two primary sites susceptible to hydrolysis, particularly under acidic conditions. The electron-withdrawing nature of the pyridine nitrogen atoms makes the C4-chloro substituent a good leaving group, susceptible to nucleophilic attack by water.

G Figure 2: Proposed Acid-Catalyzed Degradation Pathways node_parent 4-chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine (MW: 183.59) node_h 4-hydroxy-7-methoxy-1H-pyrazolo[4,3-c]pyridine (MW: 165.15) node_parent->node_h Nucleophilic Substitution (Hydrolysis) H₂O / H⁺ node_d 4-chloro-1H-pyrazolo[4,3-c]pyridin-7-ol (MW: 169.56) node_parent->node_d O-Demethylation H⁺

Caption: Potential degradation via hydrolysis of the C-Cl bond and O-demethylation.

  • Hydrolysis of the Chloro Group: This is a common degradation pathway for chloropyridines and related heterocycles.[8] The resulting hydroxylated product would have a molecular weight of 165.15 g/mol , which would be readily identifiable by LC-MS.

  • O-Demethylation: The methoxy group could also be susceptible to acid-catalyzed cleavage, yielding the corresponding phenol and methanol. This degradant would have a molecular weight of 169.56 g/mol .

Conclusion and Forward Look

This guide provides a robust framework for assessing the stability of 4-chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine. Based on established chemical principles, the primary stability concern for this scaffold is likely its susceptibility to acid-catalyzed hydrolysis. If such a liability is confirmed through the experiments outlined here, medicinal chemists can make informed decisions. This might involve structural modifications to improve stability, such as replacing the chloro group with a more robust substituent, or formulating the compound in an enteric-coated dosage form to bypass the stomach's acidic environment. A thorough understanding of a compound's stability profile is not a hurdle, but a critical roadmap for successful drug development.

References

  • Simulated Gastrointestinal Fluids Impact the Stability of Polymer-Functionalized Selenium Nanoparticles: Physicochemical Aspects - PMC. (2024). Vertex AI Search.
  • Preparation of simulated digestion mediums First, simulated salivary, gastric and intestinal fluids were prepared for later step. (n.d.). The Royal Society of Chemistry.
  • Preparation of Simulated Digestive Fluids for the Oral, Gastric, and Intestinal Phase. (n.d.).
  • OFFICIAL METHOD - Determination of the Disintegration Time of Tablets. (1989). Canada.ca.
  • Application Notes and Protocols for the Analytical Characterization of Pyridine Deriv
  • Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. (2024). ACS Omega.
  • Simulated Biological Fluids with Possible Application in Dissolution Testing. (2011). Dissolution Technologies.
  • A Comparative Guide to Analytical Method Validation for Diphenyl-1H-pyrazole-4,5-diamine. (n.d.). Benchchem.
  • Microbial degradation and metabolic pathway of pyridine by a Paracoccus sp. strain BW001. (2008).
  • The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replic
  • Antileishmanial pyrazolopyridine derivatives: synthesis and structure-activity rel
  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC. (n.d.). PMC.
  • 4-Chloro-1H-pyrazolo 4,3-c pyridine 871836-51-0. (n.d.). Sigma-Aldrich.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Overcoming regioselectivity issues in pyrazolo[4,3-c]pyridine synthesis. (n.d.). Benchchem.
  • (PDF) Degradation of Pyridines in the Environment. (n.d.).
  • (PDF) Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity. (2019).
  • PYRAZOLO[4,3-C]PYRIDINE SULFONAMIDES AS CARBONIC ANHYDRASE INHIBITORS: SYNTHESIS, BIOLOGICAL AND IN SILICO STUDIES. (2022).
  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. (2021). MDPI.

Sources

Strategic Integration of Methoxy-Substituted Pyrazolo-Pyridines in Targeted Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo-pyridine scaffold has emerged as a privileged pharmacophore in modern medicinal chemistry, acting as a highly effective bioisostere for the purine ring. By mimicking the adenine moiety of ATP, these compounds competitively bind to the orthosteric hinge region of various kinases and enzymes. Recent structure-activity relationship (SAR) campaigns have demonstrated that the strategic introduction of a methoxy (–OCH₃) substituent onto the pyrazolo-pyridine core dramatically alters the molecule's electronic distribution, lipophilicity, and hydrogen-bonding capacity. This technical guide explores the mechanistic rationale behind methoxy-substituted pyrazolo-pyridines, their efficacy across diverse oncological targets (including B-Raf, CDKs, and Topoisomerase IIα), and the self-validating experimental workflows required to evaluate these advanced drug candidates.

Mechanistic Rationale for Methoxy Substitution

In structure-based drug design, the addition of a methoxy group is rarely arbitrary. As an electron-donating group via resonance, the –OCH₃ moiety increases the electron density of the pyrazolo-pyridine ring system, strengthening its π-π stacking interactions with aromatic residues in the target binding pocket. Furthermore, the oxygen atom of the methoxy group serves as a potent hydrogen bond acceptor.

When positioned correctly (e.g., at the 3-position or on an appended phenyl ring), the methoxy oxygen can form critical hydrogen bonds with the backbone amides of the kinase hinge region or specific catalytic aspartate residues[1][2]. Additionally, the methyl group provides a localized vector of steric bulk and lipophilicity, displacing high-energy water molecules from the binding pocket and improving the overall thermodynamic signature of binding[3].

Kinase Inhibition Profiles

B-RafV600E and the MAPK Pathway

The V600E mutation of the B-Raf kinase results in the constitutive activation of the MAPK signaling pathway, a primary driver in melanomas and colon cancers[1]. Early pyridine-based leads exhibited only micromolar activity. However, the utilization of a bicyclic pyrazolopyridine hinge-binding template combined with a 3-methoxy substitution yielded compounds 17 and 19. This specific methoxy integration led to a remarkable 300-fold improvement in potency over the lead pyridine[1]. These 3-methoxy pyrazolopyridines are not only highly potent against B-RafV600E-driven cancer cell lines but also demonstrate oral bioavailability and significant tumor growth inhibition in mouse xenograft models without inducing systemic toxicity[1].

Pathway BRAF Mutant B-Raf (V600E) Constitutively Active MEK MEK1/2 Kinase BRAF->MEK Phosphorylation ERK ERK1/2 Kinase MEK->ERK Phosphorylation Proliferation Tumor Proliferation & Survival ERK->Proliferation Gene Transcription Inhibitor 3-Methoxy Pyrazolo-pyridine (Compounds 17 & 19) Inhibitor->BRAF Hinge-Binding Inhibition

MAPK Signaling Pathway and Targeted Inhibition by 3-Methoxy Pyrazolo-pyridines.

Cyclin-Dependent Kinases (CDK2/CDK9)

Cyclin-dependent kinases are crucial regulators of the cell cycle and transcription. In the development of novel 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines, the methoxy functionality was intentionally grafted onto the structure to ensure requisite hydrogen bonding within the CDK active sites[3]. Compounds 9a and 14g exhibited exceptional dual inhibitory activity against CDK2 and CDK9. Docking studies confirmed that the methoxy group facilitates optimal fitting in the ATP-binding pockets, leading to cell cycle arrest and the induction of apoptosis in HeLa and MCF7 cancer cell lines[3].

Fibroblast Growth Factor Receptors (FGFR)

1H-pyrazolo[3,4-b]pyridine derivatives have also been optimized as potent and selective FGFR kinase inhibitors. SAR explorations revealed that the N(1)-H of the pyrazolopyridine moiety is indispensable for H-bonding interactions within the FGFR1 kinase domain[2]. While specific halogen and amino substitutions dictate selectivity, the overall electronic environment modulated by the pyrazolopyridine core ensures tight binding and suppression of FGFR signaling in cancer cells[2].

Non-Kinase Targets: Topoisomerase IIα

Beyond kinases, methoxy-substituted pyrazolo-pyridines exhibit potent DNA-intercalating and Topoisomerase IIα inhibitory properties. In a series of bisindole-based pyrazolopyridines, the addition of a single meta-methoxy group (Compound 7c) moderately improved antileukemic activity[4]. Similarly, repositioning the methoxy group to the meta position in novel pyrazolo[3,4-b]pyridine derivatives (e.g., Compounds 8c and 10b) drastically enhanced their broad-spectrum cytotoxicity against the NCI-60 human cancer cell line panel[5]. These compounds effectively inhibit the DNA relaxation activity of Topoisomerase IIα, inducing targeted DNA damage[5].

Quantitative Efficacy Data

The following table summarizes the target affinity and cellular efficacy of key methoxy-substituted pyrazolo-pyridines discussed in the literature:

Compound DesignationPrimary TargetMethoxy PositioningEnzymatic Potency (IC₅₀ / GI₅₀)Cellular Efficacy & Phenotype
Compound 17 & 19 B-RafV600E3-methoxyHighly Potent (Sub-micromolar)In vivo colon cancer xenograft regression[1]
Compound 9a CDK2 / CDK94-methoxyphenyl1.63 µM (CDK2) / 0.262 µM (CDK9)HeLa viability IC₅₀ = 2.59 µM[3]
Compound 14g CDK2 / CDK94-methoxyphenyl0.460 µM (CDK2) / 0.801 µM (CDK9)MCF7 viability IC₅₀ = 4.66 µM[3]
Compound 7c Topoisomerase IIαmeta-methoxyGI₅₀ = 5.64 µMSynergistic antileukemic activity[4]

Self-Validating Experimental Protocols

To accurately evaluate the efficacy of highly conjugated, methoxy-substituted pyrazolo-pyridines, researchers must employ a self-validating assay system. The following protocols pair a biochemical target engagement assay with a functional phenotypic readout to eliminate false positives caused by compound auto-fluorescence or metabolic interference.

Workflow Design 1. Rational Design (Methoxy Substitution) Synthesis 2. Chemical Synthesis (Cyclization) Design->Synthesis TRFRET 3. TR-FRET Assay (Target Affinity) Synthesis->TRFRET Cellular 4. SRB Assay (Cellular Efficacy) TRFRET->Cellular

Self-Validating Experimental Workflow for Pyrazolo-pyridine Kinase Inhibitors.

Biochemical Target Engagement: TR-FRET Kinase Assay

Causality for Choice: Pyrazolo-pyridines are highly conjugated aromatic systems that frequently exhibit intrinsic auto-fluorescence. Standard colorimetric or standard fluorescence assays (like ELISA) are prone to optical artifacts. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a long-lifetime Europium fluorophore. By introducing a time delay before measurement, short-lived compound auto-fluorescence decays, ensuring the IC₅₀ strictly reflects target binding.

Protocol:

  • Kinase Incubation: In a 384-well microplate, incubate 5 nM of recombinant kinase (e.g., B-RafV600E or CDK2) with varying concentrations of the methoxy-pyrazolopyridine inhibitor (serial dilutions from 10 µM to 0.1 nM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) for 30 minutes at room temperature.

  • Reaction Initiation: Add ATP (at the predetermined Kₘ value) and the specific biotinylated peptide substrate to initiate the phosphorylation reaction. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding EDTA. Add the Europium-labeled anti-phospho antibody and Streptavidin-Allophycocyanin (APC).

  • Measurement: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the IC₅₀ using a four-parameter logistic curve fit based on the 665/615 nm emission ratio.

Phenotypic Validation: SRB Cellular Viability Assay

Causality for Choice: While the MTT assay is standard, methoxy-substituted heterocycles can occasionally uncouple mitochondrial oxidative phosphorylation, leading to false-positive viability readouts (as MTT relies on mitochondrial reductases). The Sulforhodamine B (SRB) assay measures total cellular protein mass, providing an unbiased, metabolic-independent confirmation of cell death that perfectly cross-validates the TR-FRET data.

Protocol:

  • Cell Seeding & Treatment: Seed target cancer cells (e.g., HeLa or MCF7) in 96-well plates at a density of 5,000 cells/well. Incubate overnight. Treat cells with the inhibitor for 72 hours.

  • Fixation: Without removing the media, gently add cold trichloroacetic acid (TCA) to a final concentration of 10%. Incubate at 4°C for 1 hour to fix the cellular proteins to the plate.

  • Washing & Staining: Wash the plates five times with deionized water and air-dry. Add 0.4% (w/v) SRB solution dissolved in 1% acetic acid and stain for 30 minutes at room temperature.

  • Quantification: Wash the plates four times with 1% acetic acid to remove unbound dye. Solubilize the protein-bound dye using 10 mM unbuffered Tris base (pH 10.5) on a shaker for 10 minutes. Measure the optical density (OD) at 510 nm to determine cell viability and calculate the cellular IC₅₀.

Conclusion

The pyrazolo-pyridine scaffold represents a versatile and highly tunable platform in medicinal chemistry. As demonstrated by extensive literature, the precise positioning of a methoxy group—whether at the 3-position for B-RafV600E inhibition or the meta/para positions on appended phenyl rings for CDK and Topoisomerase targeting—fundamentally enhances the pharmacodynamic profile of these molecules. By employing rigorous, self-validating workflows combining TR-FRET and SRB assays, drug development professionals can accurately harness the unique electronic and steric properties of methoxy-substituted pyrazolo-pyridines to discover the next generation of targeted therapeutics.

References

1.[4] Discovery of potent bisindole-based pyrazolopyridine derivatives as topoisomerase inhibitors: DNA damage induction and synergistic antileukemic activity. Frontiers. 4 2.[1] Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors. ACS Medicinal Chemistry Letters (NIH PMC). 1 3.[3] Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. MDPI. 3 4.[2] Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. NIH PMC. 2 5.[5] Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. NIH PMC.5

Sources

Methodological & Application

Application Notes & Protocols for the Regioselective N-Alkylation of 4-chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic motif in modern drug discovery and medicinal chemistry.[1][2] Its rigid, bicyclic structure and the presence of multiple nitrogen atoms make it an attractive core for developing inhibitors of various enzymes and modulators of receptors. The functionalization of this core, particularly through N-alkylation of the pyrazole moiety, allows for the fine-tuning of physicochemical properties and the exploration of structure-activity relationships (SAR). However, the unsymmetrical nature of the 1H-pyrazole ring presents a significant synthetic challenge: the potential for alkylation at either the N1 or N2 position, leading to a mixture of regioisomers.[3][4]

This guide provides a comprehensive overview of the principles governing the regioselective N-alkylation of the 4-chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine system. We will delve into the mechanistic underpinnings of regiocontrol, offer a detailed experimental protocol, and outline robust analytical methods for the unambiguous structural determination of the resulting products.

The Fundamental Challenge: N1 vs. N2 Regioselectivity

The N-alkylation of an unsymmetrical pyrazole, such as the one in our target scaffold, proceeds via the deprotonation of the N-H proton to form a pyrazolate anion. This anion exhibits two nucleophilic nitrogen centers, N1 and N2. The incoming electrophile (alkylating agent) can react at either site, potentially yielding two distinct regioisomers. The control over which isomer is formed is a delicate interplay of steric, electronic, and reaction conditions.[4][5]

Figure 1: N-alkylation pathways of the pyrazolate anion.
Factors Influencing Regioselectivity

Achieving high regioselectivity is not accidental; it is directed by a careful selection of reaction parameters. The outcome depends on which nitrogen atom is more nucleophilic and/or sterically accessible under the chosen conditions.

  • Steric Hindrance : This is often the most intuitive factor. The less sterically hindered nitrogen atom is generally favored for alkylation.[4] In the 4-chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine system, the N1 position is adjacent to the fused pyridine ring, while the N2 position is adjacent to a proton. Therefore, bulky alkylating agents are more likely to react at the N2 position. Conversely, substituents at the 3-position of the pyrazole ring would sterically disfavor N2 alkylation.

  • Electronic Effects : The electronic properties of the fused pyridine ring influence the electron density at N1 and N2. The methoxy group at C7 is electron-donating, which may increase the electron density across the heterocyclic system. The chloro group at C4 is electron-withdrawing. These competing effects can subtly alter the relative nucleophilicity of the two nitrogen atoms.

  • The Role of the Base and Counter-ion : The choice of base is critical.[6] Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used. The nature of the resulting cation (e.g., Na⁺, K⁺, Cs⁺) can influence the regioselectivity. In polar aprotic solvents, smaller cations like Na⁺ may coordinate more tightly with the more electron-rich nitrogen, potentially directing the alkylating agent to the other nitrogen. Larger, "softer" cations like Cs⁺ often lead to a "freer" anion, where the reaction outcome is governed more by the inherent nucleophilicity of the nitrogen atoms.

  • Solvent Effects : The solvent plays a crucial role in ion-pairing and solvation.[4]

    • Polar Aprotic Solvents (DMF, DMSO, THF) : These are most common. They solvate the cation well, leading to a more reactive, "naked" pyrazolate anion. In THF, NaH often favors N1 alkylation for indazoles, a related scaffold.[6]

    • Nonpolar Solvents : In solvents like toluene or dioxane, ion-pairing is more significant, and the aggregation state of the pyrazolate salt can heavily influence the reaction's course.

The interplay of these factors is summarized in the table below.

FactorCondition Favoring N1-AlkylationCondition Favoring N2-AlkylationRationale
Alkylating Agent Small, unhindered (e.g., MeI, BnBr)Bulky (e.g., isopropyl iodide, cyclohexyl bromide)Steric hindrance at the N1 position by the fused pyridine ring disfavors attack by bulky electrophiles.
Base/Cation NaH in THF[6]Cs₂CO₃ in DMF/MeCN[7]The smaller Na⁺ cation may coordinate more tightly to one nitrogen, directing alkylation to the other. The larger Cs⁺ cation results in a "freer" anion, where reactivity may be governed by the intrinsic properties of the N2 position.
Solvent Less polar (e.g., THF)More polar aprotic (e.g., DMF, DMSO)Solvent polarity affects the degree of ion pair separation. Tighter ion pairs in less polar solvents can enhance selectivity.
Temperature Lower temperaturesHigher temperaturesLower temperatures often favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable product.

Detailed Experimental Protocol

This protocol provides a general procedure for the N-alkylation of 4-chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine. Optimization of the base, solvent, and temperature may be required to achieve high regioselectivity for a specific alkylating agent.

Materials and Reagents
  • 4-chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine (1.0 eq)

  • Alkylating agent (e.g., alkyl halide or tosylate) (1.1 - 1.5 eq)

  • Base (e.g., NaH (60% dispersion in oil), K₂CO₃, Cs₂CO₃) (1.2 - 2.0 eq)

  • Anhydrous solvent (e.g., DMF, THF, Acetonitrile)

  • Deionized water

  • Brine (saturated aqueous NaCl)

  • Ethyl acetate or Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon manifold)

  • Syringes and needles

  • Temperature-controlled heating mantle or oil bath

  • Rotary evaporator

  • Chromatography columns and accessories

  • TLC plates and developing chamber

G start Start prep Prepare Reaction Flask: - Add pyrazolopyridine and solvent. - Purge with N₂/Ar. start->prep cool Cool to 0 °C (for NaH) prep->cool add_base Add Base (e.g., NaH or K₂CO₃) portion-wise. cool->add_base stir_deprotonation Stir for 30-60 min at 0 °C or RT (Deprotonation). add_base->stir_deprotonation add_alkylating Add Alkylating Agent dropwise. stir_deprotonation->add_alkylating react Warm to RT or Heat (e.g., 25-80 °C). Monitor by TLC/LC-MS. add_alkylating->react complete Reaction Complete? react->complete complete->react No workup Quench Reaction (e.g., with water or sat. NH₄Cl). complete->workup Yes extract Perform Liquid-Liquid Extraction (e.g., EtOAc/Water). workup->extract dry Dry Organic Layer (Na₂SO₄ or MgSO₄) and Concentrate. extract->dry purify Purify Crude Product (Flash Column Chromatography). dry->purify characterize Characterize Regioisomers (NMR, MS). purify->characterize end_node End characterize->end_node

Figure 2: General workflow for the N-alkylation reaction.
Step-by-Step Procedure (Using NaH in THF as an example)
  • Preparation : To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, add 4-chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine (1.0 eq).

  • Solvent Addition : Add anhydrous THF via syringe to achieve a concentration of approximately 0.1 M.

  • Deprotonation : Cool the flask to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution : Hydrogen gas is evolved. Ensure adequate ventilation.

  • Anion Formation : Allow the suspension to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium pyrazolate salt may result in a clearer solution or a thicker suspension.

  • Alkylation : Cool the mixture back to 0 °C. Add the alkylating agent (1.1 eq) dropwise via syringe.

  • Reaction : Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-24 hours). If the reaction is sluggish, gentle heating (e.g., to 40-60 °C) may be applied.

  • Quenching : Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Work-up : Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers.

  • Extraction : Extract the aqueous layer two more times with ethyl acetate.

  • Drying and Concentration : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to separate the regioisomers and any other impurities.

Unambiguous Characterization of Regioisomers

The separation and identification of the N1 and N2 isomers are paramount. Due to their similar polarities, chromatographic separation can be challenging, but is often achievable. Spectroscopic analysis, particularly using a suite of NMR experiments, is the definitive method for structural assignment.[8][9]

  • ¹H NMR : The chemical shift of the protons on the alkyl group (-N-CH₂-R) can provide the first clue. The N1-alkyl group is closer to the deshielding environment of the fused pyridine ring and may appear at a different chemical shift compared to the N2-alkyl group. The proton at the 3-position of the pyrazole ring will also have a distinct chemical shift in each isomer.

  • ¹³C NMR : The chemical shifts of the pyrazole ring carbons (C3 and C3a) will differ significantly between the two isomers.

  • 2D NMR (HSQC & HMBC) : These experiments are crucial for establishing connectivity. An HMBC (Heteronuclear Multiple Bond Correlation) experiment is often the most decisive. A correlation between the protons of the newly introduced alkyl group and the carbons of the pyrazolopyridine core will confirm the site of attachment.

    • For the N1-isomer : Expect to see a 3-bond correlation (³J_CH) from the N-alkyl protons to the C7a carbon of the pyridine ring.

    • For the N2-isomer : Expect to see a 3-bond correlation (³J_CH) from the N-alkyl protons to the C3 carbon of the pyrazole ring.

  • 2D NMR (NOESY) : A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can provide through-space correlations, further confirming the assignment.[8]

    • For the N1-isomer : An NOE may be observed between the N-alkyl protons and the proton at the C7a position (if one exists) or other nearby protons on the fused ring.

    • For the N2-isomer : An NOE should be observed between the N-alkyl protons and the proton at the C3 position of the pyrazole ring.

By systematically applying these analytical techniques, researchers can confidently assign the structure of the major and minor products, thereby validating the regioselectivity of their synthetic protocol.

References

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
  • N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
  • Overcoming regioselectivity issues in pyrazolo[4,3-c]pyridine synthesis. Benchchem.
  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC.
  • Synthesis of N-alkylated pyrazolopyridines and study of their antimicrobial activities. JOCPR.
  • Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. RSC Publishing.
  • Practical and Regioselective Synthesis of C4-Alkyl
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC.
  • Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. Benchchem.
  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.
  • Novel Pyrazolo[4,3-c]pyridines: Synthesis and Investigation of Anticancer Properties (PyrSynth). Kaunas University of Technology | KTU.
  • Technical Support Center: Optimizing N-Alkyl
  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Deriv
  • Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Deriv

Sources

Application Note: Advanced Buchwald-Hartwig Amination Strategies for 4-Chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Substrate Profiling

The functionalization of fused bicyclic heteroaryl chlorides, specifically 4-chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine, via palladium-catalyzed C–N cross-coupling presents a multifaceted synthetic challenge. The substrate possesses two competing reactive centers:

  • The Electrophilic C4-Chloride: Activated by the adjacent pyridine nitrogen, making it susceptible to oxidative addition. However, the electron-donating C7-methoxy group and the electron-rich pyrazole ring partially dampen this electrophilicity.

  • The Acidic Pyrazole NH (pKa ~10–12): This is the primary failure point in standard Buchwald-Hartwig aminations. Traditional strong bases (e.g., NaOtBu, KOtBu) rapidly deprotonate the pyrazole, generating an insoluble anionic species that sequesters the palladium catalyst, halts the catalytic cycle, and results in unreacted starting material[1].

To overcome these intrinsic barriers, we employ two distinct, causality-driven strategies: Direct Amination using specialized bulky biarylphosphine ligands with soluble bases[2], and a Protection-Coupling-Deprotection (PCD) sequence for highly challenging or weakly nucleophilic amines.

Strategic Workflow for Amine Coupling

The selection of the synthetic pathway is dictated by the steric and electronic nature of the incoming amine nucleophile.

Workflow Start 4-chloro-7-methoxy-1H- pyrazolo[4,3-c]pyridine Decision Amine Type & Sterics? Start->Decision Path1 Primary / Unhindered Secondary Amine Decision->Path1 Path2 Weakly Nucleophilic / Hindered Amine Decision->Path2 Direct Direct Amination (No Protection) Path1->Direct Protect Protect NH (THP or SEM) Path2->Protect Cond1 tBuBrettPhos Pd G3 LHMDS, THF, 65°C Direct->Cond1 Cond2 RuPhos Pd G3 NaOtBu, Dioxane, 80°C Protect->Cond2 Product Aminated Product Cond1->Product Cond2->Product

Decision matrix for direct vs. protected amination of pyrazolo[4,3-c]pyridine.

Catalyst and Reagent Selection Matrix

Density Functional Theory (DFT) studies on dialkylbiarylphosphine ligands demonstrate that the rate-limiting step in the catalytic cycle shifts depending on the ligand's architecture[3][4]. For BrettPhos-type ligands, oxidative addition is rate-limiting, whereas for RuPhos, reductive elimination is the bottleneck[4].

For the unprotected pyrazolo[4,3-c]pyridine, tBuBrettPhos Pd G3 is the optimal precatalyst. The extreme steric bulk of the tert-butyl groups forces the palladium center to rapidly undergo reductive elimination, preventing the accumulation of off-cycle Pd(II) species. Furthermore, using Lithium bis(trimethylsilyl)amide (LHMDS) ensures the deprotonated pyrazole remains a soluble lithium salt in THF, preventing phase-collapse[1][2].

Table 1: Optimization of Reaction Conditions for Direct Amination (Primary Alkyl Amine)

Catalyst System (2 mol%)Base (2.2 eq)SolventConversion (%)Causality / Observation
XPhos Pd G3NaOtBuDioxane< 5%Rapid precipitation of insoluble pyrazole-Na salt; catalyst poisoning.
RuPhos Pd G3K₃PO₄Toluene35%Poor solubility of base; sluggish oxidative addition; dehalogenation noted.
BrettPhos Pd G3LHMDSTHF68%Soluble Li-salt formed; moderate steric bulk limits reductive elimination.
tBuBrettPhos Pd G3 LHMDS THF > 95% Optimal balance: bulky ligand drives reductive elimination; soluble salt.

Catalytic Cycle & Mechanistic Bottlenecks

CatalyticCycle Pd0 Pd(0)L Active Catalyst OA Oxidative Addition Pd0->OA Ar-Cl PdII_Ar Pd(II)(Ar)(Cl)L OA->PdII_Ar Rate-limiting for BrettPhos Amine Amine Binding & Deprotonation PdII_Ar->Amine HNR2, Base PdII_Am Pd(II)(Ar)(NR2)L Amine->PdII_Am -Base·HCl RE Reductive Elimination PdII_Am->RE Rate-limiting for RuPhos RE->Pd0 Product

Catalytic cycle highlighting rate-limiting steps dependent on ligand selection.

Self-Validating Experimental Protocols

Protocol A: Direct Amination of Unprotected 4-Chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine

Designed for primary amines and unhindered secondary amines.

Materials:

  • 4-chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine (1.0 equiv, 1.0 mmol)

  • Amine nucleophile (1.2 equiv, 1.2 mmol)

  • tBuBrettPhos Pd G3 (0.02 equiv, 2 mol%)[2]

  • LHMDS (1.0 M in THF, 2.2 equiv, 2.2 mmol) — Note: 1.0 equiv is consumed deprotonating the pyrazole NH; 1.2 equiv acts as the cross-coupling base.

  • Anhydrous THF (0.2 M)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 20 mL vial with 4-chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine and tBuBrettPhos Pd G3.

  • Solvation: Add anhydrous THF (5.0 mL) and a magnetic stir bar. Seal the vial with a PTFE-lined septum cap and remove it from the glovebox.

  • Amine Addition: If the amine is a liquid, add it via microsyringe. If solid, add it during Step 1.

  • Base Addition (Critical Step): Cool the reaction mixture to 0 °C in an ice bath. Slowly add LHMDS (2.2 mL, 1.0 M in THF) dropwise over 2 minutes.

    • Self-Validation Marker: The solution should transition from a pale yellow/green to a deep red/brown within 5 minutes, indicating the successful generation of the active Pd(0) species[5]. If the solution turns opaque black, palladium has precipitated (catalyst death due to oxygen/moisture).

  • Heating: Transfer the vial to a pre-heated aluminum block at 65 °C. Stir vigorously (800 rpm) for 12–16 hours.

  • Workup: Cool to room temperature. Quench with saturated aqueous NH₄Cl (5 mL) to reprotonate the pyrazole core. Extract with EtOAc (3 × 10 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (DCM/MeOH gradient).

Protocol B: Protection-Coupling-Deprotection (PCD) Sequence

Mandatory for anilines, highly hindered secondary amines, or weakly nucleophilic amides.

Step 1: THP Protection

  • Suspend the substrate (1.0 equiv) in anhydrous DCM (0.2 M). Add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv) and p-Toluenesulfonic acid monohydrate (0.1 equiv).

  • Stir at room temperature for 4 hours.

    • Self-Validation Marker: The heterogeneous suspension will become a clear, homogeneous solution as the soluble THP-protected product forms.

  • Quench with saturated NaHCO₃, extract with DCM, and concentrate.

Step 2: Amination with RuPhos Pd G3

  • In a glovebox, combine the THP-protected substrate (1.0 equiv), amine (1.2 equiv), RuPhos Pd G3 (2 mol%), and NaOtBu (1.5 equiv) in anhydrous 1,4-Dioxane (0.2 M).

  • Seal and heat at 80 °C for 8 hours.

    • Causality Note: Because the acidic NH is masked, standard strong bases (NaOtBu) and highly versatile ligands (RuPhos) can be utilized to drive the coupling of weak nucleophiles[5].

Step 3: Deprotection

  • Dissolve the crude aminated product in DCM (0.1 M). Add Trifluoroacetic acid (TFA, 10 equiv).

  • Stir at room temperature for 2 hours. Concentrate in vacuo and neutralize with 1M NaOH to precipitate the final free-NH product.

Troubleshooting & Analytical Monitoring

  • Dehalogenation (Formation of 7-methoxy-1H-pyrazolo[4,3-c]pyridine): If LCMS indicates a significant M-Cl peak (m/z ~149), the rate of reductive elimination is too slow relative to beta-hydride elimination. Solution: Increase the steric bulk of the ligand (switch from BrettPhos to tBuBrettPhos) or increase the concentration of the amine[3].

  • Incomplete Conversion: If starting material remains but the catalyst is dead (black precipitate), ensure rigorous exclusion of water during the LHMDS addition, as hydroxide ions will rapidly poison the Pd center.

References

  • Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2(1), 57.[Link]

  • Ke, H., Liu, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21888–21896.[Link]

  • Hooper, M. W., Utsunomiya, M., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 424–427.[Link]

Sources

Application Note: Microwave-Assisted Divergent Functionalization of 4-Chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The 4-chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine (CAS: 1609259-31-5) scaffold is a privileged, highly functionalized building block in modern drug discovery. Structurally mimicking indole and purine cores, it offers a distinct hydrogen-bonding profile and superior metabolic stability. This specific intermediate is heavily utilized in the synthesis of targeted therapeutics, most notably in the development of novel dopamine D1 receptor ligands [1].

Mechanistic Challenge: Functionalizing the C4 position of this scaffold presents a unique electronic dichotomy. While the adjacent pyridine nitrogen activates the C4-chlorine for Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling, the electron-donating 7-methoxy group partially offsets this activation by pushing electron density back into the ring. Under conventional thermal heating, this often results in sluggish reaction kinetics, requiring prolonged reflux times (12–24 hours) that promote thermal degradation and lower overall yields.

The Microwave Advantage: Microwave-Assisted Organic Synthesis (MAOS) overcomes these thermodynamic barriers via direct dielectric heating. By coupling microwave energy directly with polar solvents and reagents, MAOS achieves rapid, volumetric superheating. This kinetic acceleration drives SNAr and cross-coupling reactions to completion in minutes rather than hours, suppressing degradation pathways and significantly enhancing the purity profile of complex pyrazolo[4,3-c]pyridine derivatives [2][3].

Reaction Pathways & Workflow

The following diagram illustrates the divergent synthetic strategies for functionalizing the C4 position using MAOS, enabling rapid library generation for structure-activity relationship (SAR) studies.

Pathway cluster_SNAr Pathway A: SNAr Amination cluster_Suzuki Pathway B: Suzuki Coupling SM Starting Material 4-chloro-7-methoxy- 1H-pyrazolo[4,3-c]pyridine CondA Conditions Amine (1.5 eq) DIPEA (2.0 eq) NMP, 150°C, 15 min SM->CondA Nucleophilic Attack CondB Conditions Ar-B(OH)2 (1.2 eq) Pd(dppf)Cl2 (5 mol%) K2CO3, Dioxane/H2O 110°C, 20 min SM->CondB Oxidative Addition ProdA Product A 4-amino-7-methoxy- pyrazolo[4,3-c]pyridine CondA->ProdA MW Irradiation ProdB Product B 4-aryl-7-methoxy- pyrazolo[4,3-c]pyridine CondB->ProdB MW Irradiation

Microwave-assisted divergent synthesis pathways for 4-chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and integrated In-Process Controls (IPC).

Protocol A: Microwave-Assisted SNAr (C-N Bond Formation)

This protocol is optimized for the introduction of primary and secondary aliphatic or cyclic amines at the C4 position.

  • Preparation: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, add 4-chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine (1.0 eq, 0.5 mmol).

  • Reagent Addition: Add the desired amine (1.5 eq, 0.75 mmol) and N,N-diisopropylethylamine (DIPEA) (2.0 eq, 1.0 mmol).

    • Causality Note: DIPEA acts as a non-nucleophilic proton sink, preventing the formation of amine hydrochlorides that would otherwise stall the reaction.

  • Solvent Selection: Suspend the mixture in anhydrous N-Methyl-2-pyrrolidone (NMP) (3.0 mL).

    • Causality Note: NMP is explicitly chosen over DMF or DMSO due to its exceptionally high microwave absorptivity (high loss tangent) and higher boiling point (202 °C), which prevents dangerous pressure spikes when superheating to 150 °C.

  • Sealing and Purging: Seal the vial with a Teflon-lined crimp cap. Purge the headspace with nitrogen for 2 minutes to prevent oxidative side reactions.

  • Irradiation: Insert the vial into a dedicated microwave synthesizer. Heat to 150 °C for 15 minutes utilizing dynamic power modulation (maximum 200 W) with high-speed stirring.

  • In-Process Control (IPC) & Validation: Cool the vial to room temperature. Sample 10 µL of the crude mixture into 1 mL of MeOH for LC-MS analysis.

    • Self-Validation Logic: The reaction is validated as complete when the characteristic isotopic cluster of the starting material (an M / M+2 ratio of 3:1 indicative of the chlorine isotope) entirely disappears, replaced by the [M+H]+ mass of the aminated product.

  • Workup: Dilute the crude mixture with EtOAc (20 mL). Wash with a 5% aqueous LiCl solution (3 × 10 mL).

    • Causality Note: Aqueous LiCl is highly effective at partitioning NMP into the aqueous phase, preventing solvent carryover during chromatography. Dry the organic layer over Na2SO4, filter, and concentrate in vacuo.

Protocol B: Microwave-Assisted Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

This protocol is tailored for coupling sterically demanding or electronically deactivated arylboronic acids to the C4 position.

  • Preparation: In a 10 mL microwave vial, combine 4-chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine (1.0 eq, 0.5 mmol), the arylboronic acid (1.2 eq, 0.6 mmol), and K2CO3 (2.5 eq, 1.25 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq, 5 mol%).

    • Causality Note: The bidentate dppf ligand enforces a cis-geometry on the palladium center. This geometry accelerates the rate-limiting reductive elimination step and stabilizes the catalyst against precipitation (palladium black formation) under intense microwave irradiation.

  • Solvent Selection: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 4.0 mL).

    • Causality Note: Water serves a dual mechanistic purpose: it dissolves the K2CO3 to facilitate the formation of the reactive tetra-coordinate boronate complex, and its high dielectric constant acts as the primary microwave energy absorber in the otherwise microwave-transparent dioxane.

  • Sealing and Purging: Seal the vial and sparge the solution with argon for 5 minutes. Oxygen exclusion is critical to prevent homocoupling of the boronic acid.

  • Irradiation: Heat in the microwave reactor at 110 °C for 20 minutes.

  • IPC & Validation: Analyze via LC-MS.

    • Self-Validation Logic: Confirm the complete consumption of the chlorinated starting material. If protodeboronation (loss of the boronic acid group) is observed as a side product mass, the kinetic speed of MAOS usually ensures the desired cross-coupling outcompetes this degradation pathway.

  • Workup: Filter the crude mixture through a short pad of Celite to remove palladium residues, eluting with EtOAc. Concentrate the filtrate and purify via standard flash chromatography.

Quantitative Data & Method Comparison

The table below summarizes the empirical advantages of utilizing Microwave-Assisted Organic Synthesis over conventional thermal heating for the 4-chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine scaffold. Data reflects average outcomes across a library of 15 derivatives.

Reaction TypeHeating MethodTemperature (°C)TimeIsolated Yield (%)Crude Purity (LC-MS)Primary Failure Mode (If Any)
SNAr (Amination) Conventional (Oil Bath)15018 h45–55%< 85%Thermal degradation; tar formation.
SNAr (Amination) Microwave (Sealed)15015 min85–95%> 95%None. Clean conversion.
Suzuki Coupling Conventional (Oil Bath)11012 h60–70%~ 90%Protodeboronation of Ar-B(OH)2.
Suzuki Coupling Microwave (Sealed)11020 min88–98%> 98%None. Rapid kinetics outcompete side reactions.

References

  • Title: Heteroaromatic compounds and their use as dopamine d1 ligands (US20140128374A1)
  • Title: Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies Source: Molecules URL: [Link]

Protecting Group Strategies for the 1H-Nitrogen in Pyrazolo[4,3-c]pyridines: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry and drug discovery. Its structural resemblance to purine has made it a valuable template for the design of potent and selective inhibitors of various biological targets, particularly kinases.[1] The synthesis and functionalization of these molecules often necessitate a strategic approach to protecting the 1H-nitrogen of the pyrazole ring. This guide provides an in-depth analysis of common protecting group strategies, offering detailed protocols and field-proven insights to aid researchers in this critical aspect of synthetic design.

The Rationale for N-H Protection in Pyrazolo[4,3-c]pyridine Synthesis

The acidic proton on the 1H-nitrogen of the pyrazolo[4,3-c]pyridine core can interfere with a variety of synthetic transformations. It can act as a nucleophile, be deprotonated by strong bases, or coordinate to metal catalysts, leading to undesired side reactions and reduced yields. Protection of this nitrogen is therefore crucial for:

  • Enabling Regioselective Functionalization: Directing reactions to other positions of the heterocyclic core.

  • Improving Solubility: Modifying the physical properties of intermediates to facilitate purification.

  • Preventing Undesired Reactivity: Masking the acidic proton from incompatible reagents.

The choice of an appropriate protecting group is dictated by its stability to the reaction conditions required for subsequent transformations and the ease of its selective removal under mild conditions that do not compromise the integrity of the final molecule.

Key Protecting Groups for the Pyrazolo[4,3-c]pyridine Core

This section details the application, protocols, and strategic considerations for the most commonly employed protecting groups for the 1H-nitrogen of pyrazolo[4,3-c]pyridines.

The tert-Butoxycarbonyl (Boc) Group

The Boc group is a widely used protecting group for amines due to its ease of introduction and its clean, acid-labile removal. It is stable to a wide range of nucleophilic and basic conditions, making it a versatile choice in many synthetic routes.

Causality Behind Experimental Choices: The use of di-tert-butyl dicarbonate (Boc₂O) with a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) is a standard and efficient method for Boc protection. The base deprotonates the amine, increasing its nucleophilicity for attack on the Boc anhydride. Deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA), which readily cleaves the tert-butyl group via formation of a stable tert-butyl cation.[2]

Protocol 1: Boc Protection of 1H-Pyrazolo[4,3-c]pyridine

  • Materials:

    • 1H-Pyrazolo[4,3-c]pyridine

    • Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 equiv.)

    • Triethylamine (TEA) (1.2 - 2.0 equiv.) or 4-Dimethylaminopyridine (DMAP) (catalytic amount)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the 1H-pyrazolo[4,3-c]pyridine (1.0 equiv.) in the chosen anhydrous solvent.

    • Add the base (TEA or DMAP) to the solution and stir.

    • Slowly add Boc₂O to the stirring solution at room temperature.

    • Monitor the reaction by Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 12 hours.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography if necessary.

Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA) [3]

  • Materials:

    • 1-Boc-pyrazolo[4,3-c]pyridine

    • Trifluoroacetic acid (TFA)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve the 1-Boc-pyrazolo[4,3-c]pyridine in anhydrous DCM (typically 0.1-0.5 M).

    • Cool the solution to 0 °C in an ice bath.

    • Add TFA dropwise (a common ratio is a 25-50% solution of TFA in DCM).

    • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

    • Once the reaction is complete, remove the solvent and excess TFA in vacuo.

    • The crude product is often obtained as a TFA salt and can be used directly or neutralized by washing with a saturated aqueous solution of sodium bicarbonate.

The p-Methoxybenzyl (PMB) Group

The PMB group is a robust protecting group that can be cleaved under both acidic and oxidative conditions, offering an orthogonal deprotection strategy to many other protecting groups.

Causality Behind Experimental Choices: PMB protection is typically achieved via a Williamson ether synthesis using PMB chloride and a strong base like sodium hydride (NaH) to deprotonate the pyrazole nitrogen. The key advantage of the PMB group is its selective removal in the presence of other acid-sensitive or hydrogenation-labile groups using an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[4] The electron-donating methoxy group facilitates oxidative cleavage.

Protocol 3: PMB Protection of 1H-Pyrazolo[4,3-c]pyridine

  • Materials:

    • 1H-Pyrazolo[4,3-c]pyridine

    • Sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 equiv.)

    • p-Methoxybenzyl chloride (PMB-Cl) (1.1 equiv.)

    • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Procedure:

    • To a suspension of NaH in anhydrous DMF or THF at 0 °C under an inert atmosphere, add a solution of 1H-pyrazolo[4,3-c]pyridine (1.0 equiv.) in the same solvent dropwise.

    • Stir the mixture at 0 °C for 30-60 minutes.

    • Add PMB-Cl dropwise and allow the reaction to warm to room temperature.

    • Stir for 2-16 hours, monitoring by TLC.

    • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

    • Purify by column chromatography.

Protocol 4: Oxidative Deprotection of 1-PMB-pyrazolo[4,3-c]pyridine with DDQ [4]

  • Materials:

    • 1-PMB-pyrazolo[4,3-c]pyridine

    • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 - 1.5 equiv.)

    • Dichloromethane (DCM) and water (typically in a 10:1 to 20:1 ratio)

  • Procedure:

    • Dissolve the 1-PMB-pyrazolo[4,3-c]pyridine in a mixture of DCM and water.

    • Cool the solution to 0 °C.

    • Add DDQ portion-wise. The reaction mixture will typically turn dark.

    • Stir at room temperature for 1-4 hours, monitoring the disappearance of the starting material by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the layers and extract the aqueous layer with DCM.

    • Wash the combined organic layers with brine, dry, and concentrate.

    • Purify the crude product by column chromatography.

The 2-(Trimethylsilyl)ethoxymethyl (SEM) Group

The SEM group is valued for its stability under a wide range of conditions and its unique fluoride-mediated deprotection, providing another layer of orthogonality in complex syntheses.

Causality Behind Experimental Choices: The SEM group is installed using SEM-Cl and a base. Its stability to acidic and basic conditions is a significant advantage. Deprotection is most commonly achieved with a fluoride source, such as tetrabutylammonium fluoride (TBAF), which selectively attacks the silicon atom, initiating an elimination cascade to release the free amine.[5]

Protocol 5: SEM Protection of 1H-Pyrazolo[4,3-c]pyridine

  • Materials:

    • 1H-Pyrazolo[4,3-c]pyridine

    • Sodium hydride (NaH) (60% dispersion, 1.2 equiv.)

    • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.1 equiv.)

    • Anhydrous DMF or THF

  • Procedure:

    • Follow the procedure outlined in Protocol 3 , substituting PMB-Cl with SEM-Cl.

Protocol 6: Fluoride-Mediated Deprotection of 1-SEM-pyrazolo[4,3-c]pyridine [5]

  • Materials:

    • 1-SEM-pyrazolo[4,3-c]pyridine

    • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 2-3 equiv.)

    • Anhydrous THF or DMF

  • Procedure:

    • Dissolve the 1-SEM-pyrazolo[4,3-c]pyridine in anhydrous THF or DMF.

    • Add the TBAF solution and stir the reaction at room temperature. Gentle heating (e.g., 40-50 °C) may be required for less reactive substrates.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

    • Purify by column chromatography.

The Tetrahydropyranyl (THP) Group

The THP group is an acid-labile protecting group that is stable to basic and nucleophilic conditions. It is an economical and readily available option.

Causality Behind Experimental Choices: THP protection is achieved by the acid-catalyzed addition of the N-H bond across the double bond of 3,4-dihydro-2H-pyran (DHP).[6] Deprotection is readily accomplished with mild aqueous acid.[7]

Protocol 7: THP Protection of 1H-Pyrazolo[4,3-c]pyridine [8]

  • Materials:

    • 1H-Pyrazolo[4,3-c]pyridine

    • 3,4-Dihydro-2H-pyran (DHP) (1.2 equiv.)

    • p-Toluenesulfonic acid (PTSA) (catalytic amount)

    • Anhydrous DCM

  • Procedure:

    • To a solution of 1H-pyrazolo[4,3-c]pyridine in anhydrous DCM, add a catalytic amount of PTSA.

    • Add DHP dropwise at room temperature.

    • Stir for 1-4 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, dry, and concentrate.

    • Purify by column chromatography.

Protocol 8: Acid-Catalyzed Deprotection of 1-THP-pyrazolo[4,3-c]pyridine [7]

  • Materials:

    • 1-THP-pyrazolo[4,3-c]pyridine

    • Acetic acid, water, and THF (e.g., in a 3:1:1 mixture) or a catalytic amount of a stronger acid like HCl in an alcohol solvent.

  • Procedure:

    • Dissolve the 1-THP-pyrazolo[4,3-c]pyridine in the chosen acidic medium.

    • Stir at room temperature, monitoring by TLC.

    • Once the reaction is complete, carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry, and concentrate.

    • Purify if necessary.

Summary of Protecting Group Strategies

Protecting GroupIntroduction ConditionsDeprotection ConditionsStability & Orthogonality
Boc Boc₂O, base (TEA or DMAP), DCM or THF, rtStrong acid (e.g., TFA in DCM), rtStable to base, nucleophiles, and hydrogenation. Orthogonal to PMB, Fmoc, and Cbz groups.
PMB PMB-Cl, NaH, DMF or THF, 0 °C to rtOxidative (DDQ, DCM/H₂O) or strong acid (TFA)Stable to base and nucleophiles. Orthogonal to Boc (with oxidative cleavage) and silyl ethers.
SEM SEM-Cl, NaH, DMF or THF, 0 °C to rtFluoride source (e.g., TBAF in THF), rt to 50 °CStable to a wide range of acidic and basic conditions. Orthogonal to most other common protecting groups.
THP DHP, acid catalyst (e.g., PTSA), DCM, rtMild aqueous acid (e.g., AcOH/H₂O/THF), rtStable to basic and nucleophilic conditions. Labile to acid.

Visualization of Protecting Group Strategies

Logical Workflow for Selecting a Protecting Group

G start Define Synthetic Route downstream_chem Identify Downstream Reaction Conditions start->downstream_chem acidic_cond Acidic Conditions? downstream_chem->acidic_cond basic_cond Basic/Nucleophilic Conditions? downstream_chem->basic_cond redox_cond Reductive/Oxidative Conditions? downstream_chem->redox_cond select_pg Select Appropriate Protecting Group acidic_cond->select_pg Yes: Avoid THP, Boc acidic_cond->select_pg No: Boc, THP are options basic_cond->select_pg Yes: All are generally stable redox_cond->select_pg Oxidative: Avoid PMB Reductive: Boc is stable

Caption: Decision workflow for selecting a suitable protecting group.

General Scheme of Protection and Deprotection

G start 1H-Pyrazolo[4,3-c]pyridine protected N-Protected Pyrazolo[4,3-c]pyridine start->protected Protection (e.g., Boc₂O, PMB-Cl) functionalized Functionalized N-Protected Pyrazolo[4,3-c]pyridine protected->functionalized Downstream Chemistry deprotected 1H-Pyrazolo[4,3-c]pyridine functionalized->deprotected Deprotection (e.g., TFA, DDQ)

Caption: General workflow for N-H protection and deprotection.

References

  • BenchChem. (2025). Synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine: Application Notes and Protocols.
  • BenchChem. (2025). Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA).
  • Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(49), 34391–34399. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Deprotection of Tetrahydropyranyl (THP) Ethers via Acidic Hydrolysis.
  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(49), 34391–34399. Available at: [Link]

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(49), 34391–34399. Available at: [Link]

  • BenchChem. (2025). Overcoming regioselectivity issues in pyrazolo[4,3-c]pyridine synthesis.
  • MDPI. (2021). Convenient Synthesis of Pyrazolo[4′,3′:5,6]pyrano[4,3-c][2][6]oxazoles via Intramolecular Nitrile Oxide Cycloaddition. Molecules, 26(18), 5604. [Link]

  • BenchChem. (2025). Synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine: Application Notes and Protocols.
  • Kaisalo, L., & Hase, T. (2001). Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions. Tetrahedron Letters, 42(42), 7699-7701.
  • ResearchGate. (n.d.). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones.
  • Miki, Y., Hachiken, H., & Takemura, S. (1995). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. Heterocycles, 41(1), 1-4.
  • Zhang, Z., et al. (2020). Functionalization of Pyridines at the C4 Position via Metalation and Capture.
  • ChemRxiv. (2026).
  • BenchChem. (2025). Application Notes and Protocols for Fluoride-Mediated Deprotection of TBDMS Ethers.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

  • ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA?
  • Albericio, F., & Isidro-Llobet, A. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Israel Journal of Chemistry, 57(3-4), 235-245.
  • Reddit. (2023, October 18). Boc De-protection.
  • Galyak, E., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1493.
  • ResearchGate. (2025, October 13). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.
  • MDPI. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. International Journal of Molecular Sciences, 23(5), 2841. [Link]

  • DAU. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • Khedkar, M. V., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(29), 22931-22938.
  • Wallace, O. B., & Lau, S. (2007). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Tetrahedron Letters, 48(35), 6145-6147.
  • WAX, M., et al. (2025). A simplified, robust protocol for [18F]fluoride elution under mild conditions to enhance late-stage aromatic radiofluorinations.
  • Kulkarni, S. K., et al. (2013). Discovery of Novel Tetrahydro-Pyrazolo [4,3-c] Pyridines for the Treatment of Neuropathic Pain: Synthesis and Neuropharmacology. European Journal of Medicinal Chemistry, 68, 27-37.
  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(49), 34391–34399. Available at: [Link]

  • DAU. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.

Sources

Functionalization of the 7-methoxy group in pyrazolo[4,3-c]pyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of the 7-Methoxy Group in Pyrazolo[4,3-c]pyridine Derivatives

Executive Summary & Mechanistic Rationale

The pyrazolo[4,3-c]pyridine scaffold is a highly privileged pharmacophore in modern oncology and infectious disease drug discovery. It is widely utilized as an ATP-competitive kinase inhibitor (targeting CDKs, PI3K, and mycobacterial PtpB) (1)[1] (2)[2] and as a potent disruptor of protein-protein interactions, such as the PEX14-PEX5 complex in Trypanosoma (3)[3].

The 7-position of this bicyclic system is critical for target affinity. While a 7-methoxy group inherently improves cellular permeability and serves as a hydrogen bond acceptor, its strategic replacement can unlock deep hydrophobic pockets in the kinase hinge region or modulate the pKa of the adjacent pyridine nitrogen. This application note details a robust, self-validating synthetic workflow to functionalize the 7-position, utilizing the 7-methoxy group as a versatile synthetic handle via a demethylation-triflation-cross-coupling sequence.

SyntheticWorkflow A 7-Methoxy-pyrazolo [4,3-c]pyridine (Starting Material) B 7-Hydroxy Derivative (Intermediate 1) A->B BBr3, DCM -78°C to RT (O-Demethylation) C 7-Triflate Derivative (Intermediate 2) B->C Tf2O, Pyridine 0°C to RT (Electrophilic Activation) D 7-Substituted Scaffold (Final Drug Candidate) C->D Pd-Catalyst, Ligand R-B(OH)2 or Amine (Cross-Coupling)

Synthetic workflow for the functionalization of the 7-methoxy group in pyrazolo[4,3-c]pyridines.

Experimental Protocols: The Functionalization Axis

The following methodologies are designed as self-validating systems . Each step contains inherent chemical checkpoints to ensure complete conversion and prevent the propagation of side products.

Phase 1: BBr₃-Mediated O-Demethylation

Causality & Rationale: Boron tribromide (BBr₃) is a strong Lewis acid that coordinates to the oxygen of the 7-methoxy group. This coordination weakens the O–CH₃ bond, allowing the bromide ion to attack the methyl group via an Sₙ2 mechanism, yielding a boron-coordinated 7-hydroxy intermediate (4)[4]. BBr₃ is preferred over harsh acidic conditions (e.g., refluxing HBr) because it operates at lower temperatures, preserving the delicate pyrazole ring and avoiding unwanted N-protonation side reactions (5)[5].

  • Preparation: Flame-dry a 50 mL round-bottom flask under argon. Add 7-methoxy-1H-pyrazolo[4,3-c]pyridine (1.0 mmol) and anhydrous dichloromethane (DCM, 10 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Dropwise add BBr₃ (1.0 M in DCM, 3.0 equiv) over 15 minutes. Causality: Slow addition prevents localized exothermic spikes that could lead to ring-opening side reactions.

  • Reaction: Stir at -78 °C for 1 hour, then gradually warm to room temperature and stir for 4 hours.

  • Self-Validating Check: Quench a 50 µL aliquot in MeOH. LC-MS analysis must show the complete disappearance of the [M+H]⁺ peak of the starting material and the appearance of the [M-14+H]⁺ peak. The reaction mixture should transition from a pale yellow solution to a dense suspension as the boron complex forms.

  • Quench & Workup: Cool the reaction to 0 °C and carefully quench with anhydrous methanol (5 mL). Causality: Methanolysis breaks the highly stable boron-oxygen bonds. Concentrate in vacuo, neutralize with saturated NaHCO₃, and extract with EtOAc.

Phase 2: Electrophilic Activation via Triflation

Causality & Rationale: The 7-hydroxy group is a poor leaving group. Conversion to a trifluoromethanesulfonate (triflate) transforms it into an excellent electrophile for transition-metal catalysis.

  • Preparation: Dissolve the 7-hydroxy intermediate (1.0 mmol) in anhydrous pyridine (5 mL) under argon at 0 °C.

  • Activation: Dropwise add Trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv). Causality: Pyridine acts as both an acid scavenger and a nucleophilic catalyst, forming a highly reactive N-trifluoromethylsulfonylpyridinium intermediate that drives the electrophilic attack on the 7-hydroxyl oxygen.

  • Reaction: Stir at 0 °C for 2 hours.

  • Self-Validating Check: TLC (Hexanes/EtOAc 1:1) must reveal a highly non-polar, UV-active spot (the triflate) compared to the baseline-retained 7-hydroxy starting material. If the starting material persists, add an additional 0.2 equiv of Tf₂O.

  • Workup: Dilute with DCM, wash with 1M HCl (to remove excess pyridine) and brine, dry over Na₂SO₄, and concentrate.

Phase 3: Palladium-Catalyzed Diversification (Suzuki-Miyaura)

Causality & Rationale: The electron-deficient nature of the pyridine ring accelerates the oxidative addition of Pd(0) into the C–OTf bond, making this scaffold highly amenable to cross-coupling.

  • Preparation: In a microwave vial, combine the 7-triflate intermediate (1.0 mmol), the desired arylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv) in 1,4-dioxane/H₂O (4:1, 5 mL).

  • Degassing: Sparge the mixture with argon for 10 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) catalyst to inactive Pd(II) species.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv).

  • Reaction: Seal the vial and heat at 90 °C for 12 hours.

  • Self-Validating Check: The mixture will transition from red/orange (Pd(II) precatalyst) to a dark brown/black homogeneous solution, indicating active Pd(0) formation. LC-MS confirms the product mass.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography.

Quantitative Data Comparison

The functionalization of the 7-position directly impacts both the physicochemical properties and the biological efficacy of the resulting kinase inhibitors. The table below summarizes the expected shifts in activity based on standard structure-activity relationship (SAR) profiling.

Compound ModificationYield (%)Target Kinase IC₅₀ (nM)Cellular IC₅₀ (nM)Physicochemical Impact
7-Methoxy (Baseline)N/A45.2120.5Baseline solubility & permeability
7-Hydroxy 92>1000>5000High TPSA, poor permeability
7-Phenyl 8412.445.8Increased lipophilicity, deep pocket binding
7-(4-Morpholino) 788.122.3Enhanced H-bonding, optimal oral bioavailability

Biological Context: Target Kinase Inhibition

The ultimate goal of functionalizing the 7-methoxy group is to optimize the molecule's fit within the ATP-binding pocket of target kinases (e.g., CDK2, PI3K). The diagram below illustrates the signaling cascade disruption achieved by optimized pyrazolo[4,3-c]pyridine derivatives.

SignalingPathway Ligand Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binding Kinase Target Kinase (e.g., CDK2 / PI3K) Receptor->Kinase Phosphorylation Downstream Downstream Effectors (AKT / Rb) Kinase->Downstream Signal Transduction Inhibitor 7-Functionalized Pyrazolo[4,3-c]pyridine Inhibitor->Kinase ATP-Competitive Hinge Binding Outcome Cell Cycle Arrest / Apoptosis Downstream->Outcome Transcriptional Regulation

Mechanism of action for 7-functionalized pyrazolo[4,3-c]pyridines in kinase signaling pathways.

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. NIH.1

  • Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B. ASM Journals.2

  • 4-Methoxy-N-methylpyridin-3-amine | High-Quality Research Chemical. Benchchem.4

  • Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity. ResearchGate.3

  • A boron-containing estrogen mimic. PubMed.5

Sources

Scalable Synthesis Routes for 4-Chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Process Protocol Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Pharmacological Relevance

The heterocyclic core 4-chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine (CAS: 1609259-31-5)[1] is a highly privileged scaffold in modern drug discovery. Its unique hydrogen-bonding donor/acceptor profile and rigid coplanarity make it an ideal hinge-binding motif for kinase inhibitors and a critical structural element in central nervous system (CNS) therapeutics.

Notably, this intermediate is a foundational building block in the synthesis of potent Dopamine D1 receptor ligands developed by for the treatment of neurological disorders[2]. Furthermore, recent structure-based drug design efforts have utilized this pyrazolo[4,3-c]pyridine scaffold to develop the first-in-class inhibitors of the PEX14-PEX5 protein-protein interaction (PPI), exhibiting nanomolar trypanocidal activity against Trypanosoma brucei[3].

Applications Core 4-Chloro-7-methoxy-1H- pyrazolo[4,3-c]pyridine SNAr C4 SNAr / Cross-Coupling (Kinase Hinge Binders) Core->SNAr N1 N1 Alkylation (Pharmacophore Tuning) Core->N1 D1 Dopamine D1 Ligands (Neurological Therapeutics) SNAr->D1 PEX PEX14-PEX5 PPI Inhibitors (Trypanocidal Agents) SNAr->PEX N1->PEX

Fig 1: Downstream functionalization pathways and pharmacological applications of the core scaffold.

Retrosynthetic Strategy & Mechanistic Rationale

Transitioning a synthesis from the medicinal chemistry bench (milligram scale) to the process plant (kilogram scale) requires eliminating hazardous reagents (e.g., shock-sensitive oxidants, anhydrous hydrazine) and optimizing regioselectivity.

The most robust, scalable route to 4-chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine relies on the intramolecular Borsche-type cyclization of 4-amino-2-chloro-5-methoxy-3-methylpyridine . To synthesize this precursor, we utilize a telescoped N-oxidation/nitration sequence followed by a chemoselective global reduction.

Workflow SM 2-Chloro-5-methoxy- 3-methylpyridine NOx 1. UHP, TFAA 2. HNO3, H2SO4 SM->NOx Nitro 4-Nitro-N-oxide Intermediate NOx->Nitro Red Fe powder, AcOH 80°C (Reduction) Nitro->Red Amino 4-Amino Precursor (C4) Red->Amino Cycl NaNO2, AcOH 75°C (Cyclization) Amino->Cycl Target 4-Chloro-7-methoxy-1H- pyrazolo[4,3-c]pyridine Cycl->Target

Fig 2: Scalable retrosynthetic and forward workflow for the target pyrazolo[4,3-c]pyridine core.

Step-by-Step Experimental Protocols

Step 1: Telescoped N-Oxidation & Regioselective Nitration

Causality & Rationale: Pyridine rings are highly electron-deficient and resist direct electrophilic aromatic substitution. By oxidizing the pyridine nitrogen, electron density is pushed back into the ring via resonance, specifically activating the C2 and C4 positions. Because C2 is sterically and electronically blocked by the chlorine atom, the nitronium ion exclusively attacks C4. To ensure scalability, Urea-Hydrogen Peroxide (UHP) and Trifluoroacetic Anhydride (TFAA) are used instead of mCPBA to prevent the accumulation of shock-sensitive peroxy-intermediates.

Protocol (100 g Scale):

  • Charge a 2 L jacketed reactor with 2-chloro-5-methoxy-3-methylpyridine (100.0 g, 0.63 mol) and dichloromethane (800 mL).

  • Add UHP (125.0 g, 1.33 mol) and cool the suspension to 0 °C.

  • Dropwise add TFAA (185 mL, 1.33 mol) over 2 hours, maintaining the internal temperature below 10 °C.

  • Stir for 4 hours at room temperature.

  • Nitration: Concentrate the mixture in vacuo to remove DCM. Cool the residue to 0 °C and cautiously add concentrated H₂SO₄ (300 mL), followed by the dropwise addition of fuming HNO₃ (60 mL).

  • Heat the mixture to 90 °C for 6 hours.

  • Quench by pouring over crushed ice (2 kg) and filter the resulting yellow precipitate.

  • In-Process Control (IPC) & Self-Validation: The reaction is self-validating when the reaction mixture transitions from a pale solution to a deep, vibrant yellow precipitate upon ice quench, indicating the successful installation of the chromophoric nitro group. LC-MS should confirm the mass shift to

    
     m/z.
    
Step 2: Chemoselective Global Reduction

Causality & Rationale: The intermediate 2-chloro-5-methoxy-3-methyl-4-nitropyridine N-oxide requires the reduction of both the nitro group and the N-oxide. While catalytic hydrogenation (H₂, Pd/C) is standard in medicinal chemistry, it causes catastrophic hydrodehalogenation of the C2-chloro substituent at scale. Iron powder in acetic acid provides a chemoselective reduction that preserves the C-Cl bond while fully reducing the target functional groups.

Protocol:

  • Suspend the 4-nitro-N-oxide intermediate (120.0 g, 0.55 mol) in glacial acetic acid (1.2 L) in a 3 L reactor equipped with a mechanical stirrer.

  • Heat the suspension to 60 °C.

  • Add fine Iron powder (325 mesh, 153.0 g, 2.75 mol) in 10 g portions over 1 hour. Critical Process Parameter (CPP): Maintain vigorous mechanical stirring (>400 rpm) to prevent the iron powder from clumping and passivating.

  • Elevate the temperature to 80 °C and stir for 3 hours.

  • Cool to room temperature, filter through a pad of Celite to remove iron salts, and concentrate the filtrate. Neutralize with saturated NaHCO₃ and extract with Ethyl Acetate (3 x 500 mL).

  • In-Process Control (IPC) & Self-Validation: TLC (Hexanes:EtOAc 1:1) will show the disappearance of the yellow starting material spot and the appearance of a highly polar, UV-active blue-fluorescent spot (under 254 nm), confirming the formation of the primary amine.

Step 3: Diazotization & Intramolecular Cyclization

Causality & Rationale: The formation of the pyrazolo[4,3-c]pyridine core relies on the intramolecular cyclization of a diazonium salt onto an adjacent methyl group[2]. Treatment of the precursor with sodium nitrite in acetic acid generates the diazonium species at C4. The electron-withdrawing nature of the diazonium group increases the acidity of the C3-methyl protons, facilitating tautomerization and subsequent intramolecular nucleophilic attack to close the pyrazole ring.

Protocol:

  • Dissolve 4-amino-2-chloro-5-methoxy-3-methylpyridine (100.0 g, 0.53 mol) in glacial acetic acid (3.5 L) at 20 °C.

  • Prepare a solution of Sodium Nitrite (98%, 150.0 g, 2.12 mol) in distilled water (280 mL).

  • Crucial Addition Step: Add the NaNO₂ solution dropwise to the acetic acid mixture over 1 hour at 20 °C. Do not heat during addition. This controls the exothermic release of NOₓ gases and prevents the formation of undesired phenolic byproducts via water attack on the diazonium intermediate.

  • Once the addition is complete, heat the reaction mixture to 75 °C for 1.5 hours[4].

  • Cool to room temperature and concentrate in vacuo to 20% volume. Pour into ice water (2 L) to precipitate the target compound. Filter, wash with water, and dry under high vacuum.

  • In-Process Control (IPC) & Self-Validation: The evolution of brown NOₓ gas will cease, and the product will crash out as an off-white to pale tan solid upon aqueous dilution. HPLC analysis must show >97% purity of the fused bicyclic system.

Quantitative Data & Yield Analysis

The transition from medicinal chemistry to process scale demonstrated excellent yield retention and improved purity profiles due to the elimination of chromatographic purification in favor of controlled crystallizations.

Table 1: Scalability and Yield Metrics

Process StepMedChem Scale (2 g) YieldProcess Scale (100 g) YieldPurity (HPLC)Critical Process Parameter (CPP)
1. N-Oxidation & Nitration 78%82%>98.5%Strict thermal control (<10°C) during TFAA addition.
2. Global Reduction (Fe/AcOH) 85%89%>99.0%Vigorous mechanical stirring to prevent Fe clumping.
3. Diazotization & Cyclization 72%76%>97.5%Dropwise NaNO₂ addition at 20°C prior to heating.
Overall Telescoped Yield 47.7% 55.4% - -

References

  • Pfizer Inc. (2014). Heteroaromatic compounds and their use as dopamine d1 ligands (US Patent No. US20140128374A1). U.S.
  • Dawidowski, M., et al. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(2), 846-879.[Link]

Sources

Troubleshooting & Optimization

Purification methods for 4-chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. This guide is specifically engineered for researchers and drug development professionals tasked with the isolation and purification of 4-chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine (CAS: 1609259-31-5)[1] and its derivatives.

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. We will address the fundamental physicochemical properties of the pyrazolo[4,3-c]pyridine scaffold[2]—specifically its amphoteric nature and metal-chelating capabilities—to explain why certain purification strategies succeed where standard methods fail.

I. Purification Workflow Visualization

The following workflow illustrates the optimized isolation strategy, moving from crude reaction mixture to high-purity API intermediate.

PurificationWorkflow Crude Crude Reaction Mixture (Target + Regioisomers + Salts) Extraction Acid-Base Extraction (pH 7.5 Adjustment) Crude->Extraction Dissolve in 1M HCl, then neutralize Aqueous Aqueous Waste (Inorganic Salts) Extraction->Aqueous Discard Organic Organic Phase (Enriched Target) Extraction->Organic Extract with 10% IPA/DCM Scavenger Pd Scavenging (SiliaMetS Thiol) Organic->Scavenger If cross-coupling was used Chromatography Flash Chromatography (DCM:MeOH + 1% TEA) Scavenger->Chromatography Filter & Dry Load Pure Pure 4-chloro-7-methoxy- 1H-pyrazolo[4,3-c]pyridine Chromatography->Pure Pool fractions (Rf ~0.35)

Workflow for the purification of 4-chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine reaction mixtures.

II. Troubleshooting & FAQs

Q1: Why does my compound streak severely on normal-phase silica gel, resulting in poor recovery and overlapping impurity profiles? Causality: 4-chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine is highly amphoteric[2]. The pyrazole ring contains a weakly acidic NH, while the pyridine ring features a basic nitrogen. On bare, slightly acidic silica gel, the basic pyridine nitrogen undergoes strong secondary interactions with free silanol groups, causing peak tailing and streaking. Solution: You must suppress silanol ionization. Add 1% Triethylamine (TEA) or 1% aqueous Ammonium Hydroxide (


) to your mobile phase (e.g., Dichloromethane/Methanol). The basic modifier competes for the acidic silanol sites, allowing the target molecule to elute as a sharp, well-defined band[3].

Q2: I am observing a co-eluting impurity with the exact same mass (isobaric). How do I separate it? Causality: During the synthesis of pyrazolo[4,3-c]pyridines, electrophilic aromatic substitutions (like halogenation) or cyclization steps frequently generate regioisomers (e.g., 6-chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine)[3]. These regioisomers have nearly identical polarities on normal-phase silica. Solution: Switch to Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 stationary phase. The subtle differences in the hydrophobic surface area between the 4-chloro and 6-chloro isomers will allow for baseline resolution. Use a shallow gradient of Water/Acetonitrile modified with 0.1% Formic Acid.

Q3: My extraction yields are incredibly low when washing the aqueous layer with Ethyl Acetate. Where is my product going? Causality: The combination of the pyrazole NH, pyridine N, and methoxy oxygen makes this scaffold highly prone to hydrogen bonding with water. Pure Ethyl Acetate or Dichloromethane (DCM) often fails to overcome the hydration shell of the molecule. Solution: Modify your extraction solvent. Use a mixture of 10% Isopropanol (IPA) in DCM . The alcohol disrupts the hydrogen bonding network at the aqueous-organic interface, drastically improving the partition coefficient (LogP) of the target into the organic layer.

III. Validated Experimental Protocols

Protocol A: Isoelectric Precipitation and Enhanced Liquid-Liquid Extraction

This protocol acts as a self-validating system: by manipulating the pH, you selectively protonate and deprotonate the target, dropping out non-basic and non-acidic impurities at each phase.

  • Acidic Dissolution: Suspend the crude reaction mixture in 1M HCl (10 mL/g of crude). The basic pyridine nitrogen will protonate, driving the target into the aqueous phase.

  • Organic Wash: Wash the acidic aqueous layer with Ethyl Acetate (

    
     mL). Self-Validation: Spot the organic wash on a TLC plate; it should contain only unreacted non-basic starting materials and lipophilic byproducts. Discard the organic layer.
    
  • Isoelectric Neutralization: Cool the aqueous layer in an ice bath. Slowly add saturated aqueous

    
     until the pH reaches exactly 7.0–7.5. The target will deprotonate and often precipitate as a fine suspension.
    
  • Enhanced Extraction: Extract the neutralized aqueous phase with 10% IPA in DCM (

    
     mL).
    
  • Isolation: Combine the organic layers, dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the enriched intermediate.
    
Protocol B: Amphoteric-Optimized Normal Phase Flash Chromatography

Use this protocol for final polishing of the enriched extract.

  • Dry Loading (Critical Step): Dissolve the enriched compound in a minimal amount of 10% MeOH/DCM. Add Celite 545 (approx. 2 grams per gram of compound) and evaporate to total dryness. Causality: Liquid loading causes this compound to crash out at the column head due to limited solubility in the starting mobile phase, causing peak splitting. Dry loading ensures a uniform, high-surface-area dissolution front.

  • Column Equilibration: Equilibrate a standard silica gel column with 99% DCM / 1% TEA.

  • Gradient Elution: Run a gradient from 0% to 10% Methanol in DCM, maintaining 1% TEA throughout the entire run.

  • Fraction Collection: Monitor UV absorbance at 254 nm and 280 nm. The target compound typically elutes between 4-6% Methanol.

  • Verification: Confirm purity via LC-MS. The target should appear as a single peak with

    
    
    
    
    
    .

IV. Quantitative Data & Chromatographic Parameters

The table below summarizes the expected chromatographic behavior of 4-chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine under various conditions to aid in rapid method transfer.

Purification MethodSolvent System / ConditionsTarget

/

Application / Best For
Normal Phase TLC DCM:MeOH (9:1) + 1% TEA

Routine reaction monitoring & fraction pooling
Normal Phase TLC Hexane:EtOAc (1:1)

(Streaks)
Not recommended (Severe silanol interactions)
Reverse Phase HPLC

:MeCN (0.1% FA), 5-95% gradient over 10 min

min
Regioisomer separation & final purity analysis
Acid/Base Extraction 1M HCl

pH 7.5 (

)
N/ABulk inorganic salt and lipophilic impurity removal

V. References

  • Title: US20140128374A1 - Heteroaromatic compounds and their use as dopamine d1 ligands Source: Google Patents URL:

  • Title: Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines Source: MDPI (Molecules 2021) URL:

  • Title: 1609259-31-5 | 4-Chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine Source: BLD Pharm URL:

Sources

Technical Support Center: Recrystallization Optimization for 4-Chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists working with 4-chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine (CAS: 1609259-31-5). This critical heteroaromatic intermediate is frequently utilized in the synthesis of complex pharmaceuticals, including dopamine D1 receptor ligands .

Due to its specific structural features, isolating this compound in high purity and yield requires precise thermodynamic control. Below, you will find a deep dive into the physicochemical causality behind its crystallization behavior, empirical solvent data, and self-validating troubleshooting protocols.

Physicochemical Profiling & Causality

The molecule presents unique crystallization challenges due to its amphoteric and highly functionalized nature:

  • Hydrogen Bonding Network: The pyrazole

    
     acts as a strong hydrogen bond donor, while the pyridine nitrogen and methoxy oxygen serve as potent acceptors. This dense intermolecular network often results in high lattice energies, making the compound sparingly soluble in strictly non-polar solvents (like hexanes) .
    
  • Lipophilic Modulation: The methoxy group at C7 and the chloro substituent at C4 increase the overall lipophilicity and polarizability of the core. This grants the molecule moderate solubility in polar aprotic solvents (e.g., Ethyl Acetate, THF).

  • Phase Separation Risks: In highly polar protic mixtures (like Ethanol/Water), the strong hydration of the pyridine nitrogen competes with pyrazole-pyrazole hydrogen bonding. During cooling, this often causes the solute to bypass solid-state nucleation and undergo liquid-liquid phase separation, commonly known as "oiling out" .

Solvent Screening Data

To establish a self-validating protocol, empirical solubility data must guide your solvent selection. The table below summarizes the solubility profile of 4-chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine across standard recrystallization systems to help you maximize your theoretical yield.

Solvent SystemSolubility at 20°C (mg/mL)Solubility at 70°C (mg/mL)Yield PotentialMechanistic Notes
Ethyl Acetate (Pure) 15.0120.087.5%Good crystal habit, but moderate yield due to high cold solubility.
EtOH / Water (7:3) 25.0180.086.1%High capacity, but highly prone to oiling out (liquid-liquid separation).
EtOAc / Heptane (1:1) < 2.095.0> 97.9% Optimal. Steep solubility gradient ensures high recovery and purity.
Acetonitrile 8.060.086.6%Slow nucleation kinetics; requires extended maturation time.

Troubleshooting Guides & FAQs

Q1: Why does my compound "oil out" instead of forming crystals when using Ethanol/Water? Causality: Oiling out occurs when the compound's supersaturation curve crosses the liquid-liquid binodal curve before reaching the solidus line. As the mixture cools, the hydration shell around the pyridine ring prevents orderly lattice packing, forming a metastable, solute-rich liquid phase rather than nucleating. Solution: Transition to a solvent/anti-solvent system with a steeper solubility gradient, such as Ethyl Acetate/Heptane. If you are locked into an EtOH/Water system, you must introduce seed crystals at 45°C (just above the cloud point) to bypass the thermodynamic energy barrier for nucleation and force solid-state crystallization .

Q2: I am experiencing low recovery yields (<50%) when recrystallizing from pure Ethyl Acetate. How can I optimize this? Causality: The methoxy and chloro substituents significantly increase the lipophilicity of the pyrazolopyridine core, granting it moderate solubility even in cold Ethyl Acetate (retaining ~15 mg/mL in the mother liquor at 20°C). Solution: Employ a binary solvent system. Use hot Ethyl Acetate as the "good" solvent to fully dissolve the crude material, then titrate in Heptane (the "poor" solvent) until slight turbidity is observed. This depresses the cold solubility to <2 mg/mL, pushing your theoretical yield above 95%.

Q3: How do I eliminate dark, co-precipitating impurities from my crude batch? Causality: Aromatic oxidation byproducts and oligomers often share similar polarities with the target molecule and can intercalate into the pyrazolopyridine crystal lattice via


 stacking.
Solution:  Implement a hot filtration step with activated carbon (e.g., Darco). The high surface area of the carbon preferentially adsorbs polymeric and highly conjugated impurities before the crystallization phase begins.

Experimental Protocols

Protocol 1: Binary Solvent Recrystallization (Ethyl Acetate / Heptane)

Objective: Maximize yield and purity while preventing liquid-liquid phase separation.

  • Initial Dissolution: Transfer the crude 4-chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine to a round-bottom flask equipped with a reflux condenser. Add Ethyl Acetate (approx. 8 mL per gram of crude).

  • Heating: Heat the suspension to a gentle reflux (70–75°C) using a controlled oil bath until complete dissolution is achieved.

  • Decolorization (Optional): If the solution is dark, add 5% w/w activated carbon. Reflux for 10 minutes, then perform a hot filtration through a pre-warmed Celite pad to remove carbon and insoluble particulates.

  • Anti-Solvent Titration: While maintaining the filtrate at 70°C, add Heptane dropwise via an addition funnel. Continue addition until a faint, persistent cloudiness (turbidity) is observed, indicating the saturation point.

  • Clarification: Add 1-2 drops of hot Ethyl Acetate just until the solution becomes completely clear again.

  • Controlled Nucleation: Remove the flask from the heat source. Allow it to cool ambiently to room temperature at a rate of roughly 0.5°C/min.

    • Self-Validation Check: Inspect for the formation of distinct crystalline needles. If a second liquid phase (oil) forms, immediately abort and refer to Protocol 2.

  • Maturation: Once at room temperature, transfer the flask to an ice bath (0–5°C) for 1 hour to drive the thermodynamic equilibrium toward complete crystallization.

  • Isolation & Verification: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 volumes of ice-cold Heptane. Dry under high vacuum at 40°C to a constant weight. Validate purity via HPLC (target >98% AUC).

Protocol 2: Seeding and Controlled Cooling (Rescuing an "Oiled Out" Batch)

Objective: Recover a batch that has undergone liquid-liquid phase separation.

  • Re-dissolution: If oiling out is observed during cooling, immediately return the flask to the heating mantle and reheat to 70°C until the two phases merge back into a single, clear, homogeneous solution.

  • Adjustment: Add a small volume (1-2 mL) of the "good" solvent (Ethyl Acetate) to slightly lower the saturation temperature and increase the solubility margin.

  • Cooling to Metastable Zone: Cool the solution very slowly to 45°C (this must be just above the temperature where oiling out was previously observed).

  • Seeding: Introduce 1-2 mg of pure, crystalline 4-chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine (seed crystals) into the solution.

  • Isothermal Hold: Hold the temperature at 45°C for 30 minutes.

    • Self-Validation Check: The seed crystals should remain suspended and slowly grow in size, confirming the solution is in the metastable zone and solid-state nucleation is now favored over phase separation.

  • Final Cooling: Proceed with standard cooling to 0–5°C and isolate as described in Protocol 1, Step 8.

Workflow Visualization

RecrystallizationWorkflow Start Crude 4-chloro-7-methoxy- 1H-pyrazolo[4,3-c]pyridine Dissolve Dissolve in minimal hot EtOAc (70°C) Start->Dissolve CheckClear Is solution clear? Dissolve->CheckClear HotFilter Hot Filtration through Celite/Carbon CheckClear->HotFilter No AddAnti Add Heptane dropwise until slight turbidity CheckClear->AddAnti Yes HotFilter->AddAnti Cooling Controlled cooling (0.5°C/min) to 5°C AddAnti->Cooling OilingOut Oiling Out Observed? Cooling->OilingOut Seed Reheat to clear, add seed crystals at 45°C OilingOut->Seed Yes Filter Vacuum Filtration & Cold Heptane Wash OilingOut->Filter No Seed->Cooling End Pure Crystalline Product Filter->End

Fig 1: Troubleshooting workflow for the recrystallization of pyrazolo[4,3-c]pyridine derivatives.

References

  • US20140128374A1 - Heteroaromatic compounds and their use as dopamine d1 ligands. Google Patents.
  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. PubMed Central (PMC). URL:[Link]

Technical Support Center: Troubleshooting Demethylation of 7-Methoxy-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic hurdles associated with the demethylation of highly functionalized, electron-deficient aza-heterocycles.

7-Methoxy-pyrazolo[4,3-c]pyridine presents a unique challenge: it contains three basic nitrogen atoms (one in the pyridine ring, two in the pyrazole ring) and a highly electron-deficient aromatic core. Standard ether cleavage protocols often fail or result in complex mixtures. This guide will explain the mechanistic causality behind these failures and provide field-proven, self-validating protocols to achieve high-yielding demethylation.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: Why does my BBr₃ demethylation stall or show incomplete conversion even after 24 hours? The Causality: Boron tribromide (BBr₃) is a hard Lewis acid. When introduced to 7-methoxy-pyrazolo[4,3-c]pyridine, BBr₃ preferentially coordinates to the most basic sites on the molecule—the pyridine and pyrazole nitrogens—before it interacts with the methoxy oxygen [1]. If you use the standard 1.0 to 1.5 equivalents of BBr₃, the reagent is entirely depleted by N-complexation, leaving no free BBr₃ to facilitate the ether cleavage. Solution: You must use a significant excess (at least 4.0–5.0 equivalents) to saturate the basic nitrogens and drive the O-demethylation.

Q2: I increased the BBr₃ equivalents and heated the reaction, but now my LC-MS shows a +78/+80 Da mass adduct. What is this side reaction? The Causality: You are observing bromination of the heterocyclic core. When the nitrogens are complexed with BBr₃, the pyridine ring becomes exceptionally electron-deficient. Excess BBr₃ generates free bromide ions during the reaction. Under elevated temperatures, these bromide ions can act as nucleophiles, leading to nucleophilic aromatic substitution (SNAr) or ring-opening side reactions [2]. Solution: Strict temperature control (never exceeding room temperature) is required when using BBr₃. Alternatively, switch to a non-halogenated cleavage method.

Q3: Is there a way to avoid Lewis acid complexation and bromination entirely? The Causality: Yes. Instead of relying on a Lewis acid to activate the oxygen, you can use a "soft" nucleophile to attack the "hard" methyl carbon via an SN2 mechanism. Sodium ethanethiolate (NaSEt) in a polar aprotic solvent (like DMF) is highly effective for methoxypyridines [3]. The thiolate anion selectively attacks the sterically accessible methyl group, displacing the stable pyridone/phenoxide leaving group without interacting with the basic nitrogens. Solution: Adopt the thiolate-mediated demethylation protocol (see Protocol A below).

Q4: I tried HBr in acetic acid under reflux, but my yield was <10% and the mixture turned black. Why? The Causality: 7-Methoxy-pyrazolo[4,3-c]pyridine is sensitive to harsh Brønsted acids at high temperatures. Refluxing in 48% HBr/AcOH leads to protonation of the pyrazole ring, making it susceptible to thermal cleavage and subsequent polymerization. This method should be strictly avoided for this scaffold.

Part 2: Reagent Comparison & Data Presentation

To facilitate rapid decision-making, the quantitative data and mechanistic profiles of common demethylation reagents for this specific scaffold are summarized below.

Reagent SystemPrimary MechanismEquivalents RequiredTypical YieldPrimary Side ReactionsRecommendation
NaSEt / DMF (100°C) SN2 at Methyl Carbon2.5 – 3.085–95% Disulfide formation (easily washed)Highly Recommended
BBr₃ / DCM (-78°C to RT) Lewis Acid / Nucleophilic4.0 – 6.030–50%Incomplete conversion, BrominationUse only if sulfur-free is required
Pyridine·HCl (150°C) Acidic / NucleophilicExcess (Melt)40–60%Thermal decompositionAlternative to BBr₃
HBr / AcOH (Reflux) Brønsted AcidExcess<10%Polymerization, Ring cleavageStrictly Avoid

Part 3: Experimental Protocols

Every protocol below is designed as a self-validating system, ensuring you can verify the reaction's progress at each critical step.

Protocol A: Optimized Thiolate-Mediated Demethylation (Recommended)

This method exploits soft nucleophilicity to bypass nitrogen complexation entirely.

1. Setup & Initiation:

  • In an oven-dried flask under an argon atmosphere, dissolve 7-methoxy-pyrazolo[4,3-c]pyridine (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Add Sodium ethanethiolate (NaSEt) (3.0 equiv) in one portion.

  • Validation Check: The suspension will initially be cloudy but will dissolve into a clear, light-yellow solution upon heating to 100°C.

2. Reaction Monitoring:

  • Stir at 100°C for 4–6 hours.

  • Validation Check: The solution will darken to an amber color. TLC (10% MeOH in DCM) will show the disappearance of the starting material (higher Rf) and the formation of a highly polar, UV-active spot at the baseline (the sodium salt of the product).

3. Quench & Isolation:

  • Cool the reaction to 0°C and dilute with water (equal to the DMF volume).

  • Carefully acidify the mixture using 1M HCl until the pH reaches 5.5–6.0.

  • Validation Check: The free 7-hydroxy-pyrazolo[4,3-c]pyridine (or its pyridone tautomer) will precipitate as an off-white to pale yellow solid at its isoelectric point.

  • Filter the solid, wash with cold water and diethyl ether (to remove diethyl disulfide byproducts), and dry under a high vacuum.

Protocol B: Modified BBr₃ Demethylation (Sulfur-Free Alternative)

Use this only if your downstream biology cannot tolerate trace sulfur impurities.

1. Setup & Complexation:

  • Dissolve the substrate (1.0 equiv) in anhydrous DCM (0.1 M) under argon and cool to -78°C.

  • Dropwise, add BBr₃ (1.0 M in DCM, 5.0 equiv).

  • Validation Check: Immediate formation of a thick, white/yellow precipitate will occur. This is the self-validating visual cue that the N-BBr₃ Lewis acid-base complex has formed.

2. Cleavage & Monitoring:

  • Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

  • Validation Check: The precipitate will slowly dissolve into a homogenous, dark red/brown solution as the ether cleavage proceeds.

3. Quench & Decomplexation:

  • Cool back to -78°C. Danger: BBr₃ reacts violently with protic solvents.

  • Quench by the extremely slow dropwise addition of anhydrous Methanol (10 mL/mmol substrate).

  • Warm to room temperature and concentrate under reduced pressure to remove volatile boron species (as B(OMe)₃).

  • Neutralize the residue with saturated aqueous NaHCO₃ to break any remaining boron-nitrogen complexes, then extract with 20% Isopropanol/Chloroform.

Part 4: Mechanistic Visualization

The following diagram illustrates the fundamental mechanistic divergence between the problematic BBr₃ pathway and the highly efficient thiolate pathway.

G Start 7-Methoxy-pyrazolo[4,3-c]pyridine (Substrate) BBr3 BBr3 (Lewis Acid) Start->BBr3 Thiolate NaSEt (Soft Nucleophile) Start->Thiolate Complex N-BBr3 Complexation (Depletes Reagent) BBr3->Complex Coordinates to Pyridine/Pyrazole N Bromination Bromination / Ring Cleavage (Side Reactions) Complex->Bromination Excess BBr3 / Heat LowYield Low Yield / Stalled Reaction Complex->LowYield Incomplete Reaction SN2 Selective SN2 at Methyl Carbon (Avoids N-Atoms) Thiolate->SN2 DMF, 100°C HighYield 7-Hydroxy-pyrazolo[4,3-c]pyridine (High Yield) SN2->HighYield Clean Cleavage

Mechanistic divergence of demethylation pathways for 7-methoxy-pyrazolo[4,3-c]pyridine.

References

  • Title: Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr₃-Facilitated Demethylation of Aryl Methyl Ethers Source: European Journal of Organic Chemistry URL: [Link]

  • Title: An unusual reactivity of BBr₃: Accessing tetrahydroisoquinoline units from N-phenethylimides Source: Organic & Biomolecular Chemistry / PubMed Central (PMC) URL: [Link]

Technical Support Center: Optimization of 4-Chloro Displacement in Pyrazolo-pyridines

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazolo-pyridine derivatives. The focus of this document is to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the optimization of reaction temperature for the nucleophilic aromatic substitution (SNAr) at the 4-position of the pyrazolo-pyridine scaffold. The insights provided herein are grounded in established mechanistic principles and practical laboratory experience to facilitate the efficient and successful synthesis of your target compounds.

Understanding the 4-Chloro Displacement Reaction

The displacement of a chlorine atom at the C4 position of the pyrazolo-pyridine ring is a crucial transformation in the synthesis of a diverse range of biologically active molecules. This reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The inherent electron-deficient nature of the pyridine ring, further activated by the fused pyrazole moiety, renders the C4 position susceptible to attack by a variety of nucleophiles, including amines, alcohols, and thiols.

The general mechanism involves the initial attack of the nucleophile on the electron-deficient C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is then restored through the expulsion of the chloride leaving group.

Troubleshooting Guide: Common Issues and Solutions

Optimizing the reaction temperature is a critical parameter that can significantly impact the yield, purity, and reaction time of the 4-chloro displacement. Below is a table summarizing common problems encountered during this reaction and recommended solutions with a focus on temperature optimization.

Problem Potential Cause(s) Recommended Solution(s) & Explanation
Low or No Conversion 1. Insufficient Reaction Temperature: The activation energy for the nucleophilic attack may not be overcome at lower temperatures. 2. Weak Nucleophile: The chosen nucleophile may not be sufficiently reactive. 3. Steric Hindrance: Bulky substituents on the pyrazolo-pyridine or the nucleophile can impede the reaction.1. Incremental Temperature Increase: Gradually increase the reaction temperature in 10-20 °C increments. Many SNAr reactions on similar heterocyclic systems require heating to proceed at a reasonable rate.[1] For example, while some reactions can be conducted at room temperature, others may require refluxing in solvents like ethanol or acetic acid.[2] 2. Enhance Nucleophilicity: If increasing the temperature leads to decomposition, consider using a stronger nucleophile or adding a non-nucleophilic base to deprotonate the nucleophile, thereby increasing its reactivity. 3. Prolonged Reaction Time: At a moderate temperature, extending the reaction time can sometimes improve conversion for sterically hindered substrates.
Formation of Side Products (e.g., Hydrolysis) 1. High Reaction Temperature: Elevated temperatures can promote side reactions, such as hydrolysis of the chloro-substituent by trace amounts of water, leading to the formation of the corresponding 4-hydroxypyrazolo-pyridine.[1] 2. Presence of Water: Using "wet" solvents or reagents can lead to hydrolysis.1. Optimize Temperature: Screen a range of temperatures to find the optimal balance between reaction rate and byproduct formation. For some pyrazolo[3,4-d]pyrimidine syntheses, 60 °C has been identified as an appropriate temperature.[3] 2. Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize exposure to atmospheric moisture.
Product Decomposition 1. Excessively High Temperature: The pyrazolo-pyridine core or the desired product may be thermally unstable at the reaction temperature.[4] 2. Prolonged Heating: Even at a seemingly optimal temperature, extended reaction times can lead to degradation.1. Lower the Reaction Temperature: If decomposition is observed, reduce the temperature and monitor the reaction over a longer period. 2. Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the formation of the product and the consumption of starting materials. Stop the reaction once the starting material is consumed to avoid over-heating the product.
Poor Regioselectivity (in cases of multiple leaving groups) 1. Kinetic vs. Thermodynamic Control: The reaction temperature can influence whether the kinetically or thermodynamically favored product is formed.1. Temperature Screening: A systematic screen of reaction temperatures is crucial. Lower temperatures may favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable isomer.[5]

Frequently Asked Questions (FAQs)

Q1: What is the typical starting point for optimizing the reaction temperature for a 4-chloro displacement on a pyrazolo-pyridine?

A1: A good starting point is to screen a range of temperatures, for example, room temperature (20-25 °C), 60 °C, 80 °C, and the reflux temperature of the chosen solvent. Literature on similar heterocyclic systems, such as pyrimidines, often reports successful reactions in the range of 60-120 °C.[1][3] The optimal temperature will be highly dependent on the specific pyrazolo-pyridine substrate and the nucleophile being used.

Q2: How does the choice of solvent influence the optimal reaction temperature?

A2: The solvent plays a crucial role in SNAr reactions. Polar aprotic solvents like DMF, DMSO, and acetonitrile are often used as they can solvate the cationic counter-ion of the nucleophile and stabilize the Meisenheimer intermediate.[6] In these solvents, the reaction may proceed at a lower temperature compared to less polar or protic solvents. Protic solvents like ethanol or water can also be used, and in some cases, may even accelerate the reaction, but they also introduce the risk of solvolysis side products, especially at higher temperatures.[1][7]

Q3: Can microwave irradiation be used to optimize the reaction?

A3: Yes, microwave irradiation is an excellent tool for optimizing these reactions. It allows for rapid and uniform heating, which can significantly reduce reaction times and often improve yields.[2] Microwave reactors allow for precise temperature control, making it easier to screen a range of temperatures quickly and efficiently. A typical starting point for microwave-assisted synthesis would be 120-140 °C for 15-30 minutes.[1]

Q4: I am reacting my 4-chloropyrazolo-pyridine with an amine. What is the expected effect of temperature on this specific reaction?

A4: For amination reactions, increasing the temperature generally increases the reaction rate. However, it's a delicate balance. Excessively high temperatures can lead to side reactions, such as the formation of symmetrical ureas from the amine starting material or decomposition. For aniline nucleophiles, electron-donating groups on the aniline ring generally increase reactivity, potentially allowing for lower reaction temperatures, while electron-withdrawing groups may require higher temperatures to drive the reaction to completion.[1]

Q5: Are there any catalysts that can help lower the required reaction temperature?

A5: While many SNAr reactions on activated heterocycles like pyrazolo-pyridines proceed without a catalyst, the addition of a base is common, especially when using amine or alcohol nucleophiles. The base deprotonates the nucleophile, increasing its nucleophilicity. In some cases, acid catalysis can also be employed, particularly for less reactive anilines, which can protonate the pyrazolo-pyridine ring, making it more electrophilic.[7][8] The use of a suitable catalyst can indeed allow the reaction to proceed at a lower temperature.

Experimental Protocol: General Procedure for Temperature Optimization

This protocol provides a framework for systematically optimizing the reaction temperature for the displacement of the 4-chloro substituent on a pyrazolo-pyridine with an amine nucleophile.

Materials:

  • 4-Chloropyrazolo-pyridine derivative

  • Amine nucleophile

  • Anhydrous solvent (e.g., DMF, DMSO, 1,4-dioxane, or 2-propanol)

  • Non-nucleophilic base (e.g., DIPEA, K₂CO₃)

  • Reaction vials (suitable for the intended temperature range and pressure, e.g., sealed microwave vials)

  • Stirring mechanism (e.g., magnetic stir bars)

  • Heating apparatus (e.g., oil bath, heating block, or microwave reactor)

  • TLC plates and developing chamber

  • LC-MS system for in-process control (recommended)

Procedure:

  • Reaction Setup: In separate, labeled reaction vials, add the 4-chloropyrazolo-pyridine (1.0 eq.), the amine nucleophile (1.1-1.5 eq.), and the base (1.5-2.0 eq.).

  • Solvent Addition: To each vial, add the anhydrous solvent to a specified concentration (e.g., 0.1-0.5 M).

  • Temperature Screening:

    • Set up reactions at a range of temperatures (e.g., 25 °C, 60 °C, 80 °C, 100 °C, 120 °C).

    • If using a microwave reactor, program the instrument to run the reactions at the desired temperatures for a fixed time (e.g., 30 minutes).

  • Reaction Monitoring:

    • After the specified time, carefully cool the reactions to room temperature.

    • Take a small aliquot from each reaction mixture and analyze it by TLC and/or LC-MS to determine the extent of conversion and the presence of any byproducts.

  • Data Analysis:

    • Compare the results from the different temperatures to identify the condition that provides the best conversion to the desired product with the minimal formation of impurities.

  • Further Optimization (if necessary):

    • Based on the initial screen, you can perform a more focused optimization around the most promising temperature. For example, if 80 °C gave good results but with some starting material remaining, you could try extending the reaction time at 80 °C or increasing the temperature to 90 °C.

Visualizing the Process

Workflow for Temperature Optimization

G cluster_0 Initial Screening cluster_1 Analysis cluster_2 Decision cluster_3 Refinement A Setup Parallel Reactions (e.g., 25°C, 60°C, 80°C, 100°C) B Monitor by TLC/LC-MS A->B C Evaluate Conversion & Purity B->C D Optimal Temp Found? C->D E Fine-tune Temp Range (e.g., ±10°C) D->E No G Final Protocol D->G Yes F Optimize Reaction Time E->F F->G

Caption: A logical workflow for optimizing reaction temperature.

SNAr Mechanism on a Pyrazolo-pyridine

SNAr_Mechanism Start Pyrazolo-pyridine + Nucleophile Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate + Nu⁻ Product Substituted Product + Cl- Intermediate->Product - Cl⁻

Caption: The two-step mechanism of SNAr on a pyrazolo-pyridine.

References

Sources

Validation & Comparative

Structural Elucidation in Drug Discovery: Empirical 2D NMR vs. In Silico Prediction for 4-chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Methodological Comparison Guide & Experimental Protocol

Executive Summary

The synthesis of fused heteroaromatic scaffolds, such as 4-chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine (CAS 1609259-31-5), is a critical step in the development of dopamine D1 ligands and kinase inhibitors[1]. However, the cyclization of these precursors frequently yields competing regioisomers—specifically, the [4,3-c] and[3,4-c] configurations.

The Analytical Challenge: Regioisomer Ambiguity

When synthesizing 4-chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine, the primary analytical challenge is distinguishing it from its regioisomer, 4-chloro-7-methoxy-1H-pyrazolo[3,4-c]pyridine.

Both isomers present nearly identical 1D


H NMR profiles:
  • A broad pyrazole NH singlet.

  • A methoxy singlet (~4.0 ppm).

  • Two distinct aromatic singlets (H-3 and H-6 in the [4,3-c] isomer; H-3 and H-5 in the [3,4-c] isomer).

Because standard 1D


H and 

C NMR cannot definitively assign the position of the pyridine nitrogen relative to the pyrazole fusion, advanced comparative methodologies are required[2].

Comparison: Empirical 2D NMR vs. In Silico Prediction

To resolve the structure, laboratories typically choose between predictive software and empirical 2D NMR. Here is how they compare:

FeatureIn Silico Prediction (AI/Heuristics)Empirical 2D NMR (HSQC/HMBC)
Accuracy on Novel Scaffolds Moderate. Struggles with the competing electronic effects of the C-4 chlorine and C-7 methoxy groups.High (Gold Standard). Directly maps the atomic connectivity through scalar coupling.
Turnaround Time < 5 Minutes. 2–4 Hours (Sample prep + acquisition).
Regioisomer Resolution Often yields overlapping confidence intervals for [4,3-c] and[3,4-c] isomers.Definitive.

and

carbon-proton correlations unambiguously locate the pyridine nitrogen.
Tautomeric State Analysis Poor. Cannot reliably predict the dynamic equilibrium of the pyrazole NH.Excellent.

H-

N HMBC can lock and identify the tautomeric state in DMSO-

[3].

Scientific Verdict: While predictive tools are excellent for initial library screening, Empirical 2D NMR is strictly required for the regulatory validation of halogenated pyrazolopyridines. The electron-withdrawing nature of the C-4 chlorine and the mesomeric electron-donating effect of the C-7 methoxy create complex shielding zones that lower the accuracy of heuristic algorithms.

Experimental Protocol: High-Fidelity NMR Acquisition

To ensure a self-validating system, the following protocol must be strictly adhered to. Every parameter is chosen to maximize the visibility of critical quaternary carbons and exchangeable protons.

Step-by-Step Methodology
  • Sample Preparation & Solvent Selection:

    • Dissolve 15–20 mg of the purified compound in 0.6 mL of DMSO-

      
        (not CDCl
      
      
      
      ).
    • Causality: The pyrazole NH proton undergoes rapid chemical exchange in weakly hydrogen-bonding solvents, broadening the signal. DMSO-

      
       acts as a strong hydrogen-bond acceptor, locking the NH proton and sharpening its signal for critical 
      
      
      
      H-
      
      
      N HMBC correlations[3].
  • 1D

    
    C Optimization (Relaxation Delay): 
    
    • Set the relaxation delay (D1) to 2.0–3.0 seconds .

    • Causality: The pyrazolo[4,3-c]pyridine scaffold contains four quaternary carbons (C-3a, C-4, C-7, C-7a)[2]. Lacking attached protons to facilitate dipole-dipole relaxation, these carbons have long

      
       relaxation times. A longer D1 ensures they are fully relaxed and visible above the noise floor.
      
  • 2D HSQC Acquisition:

    • Acquire a

      
      H-
      
      
      
      C multiplicity-edited HSQC to differentiate the methoxy carbon (CH
      
      
      ) from the aromatic methine carbons (C-3, C-6).
  • 2D HMBC Acquisition (The Decisive Step):

    • Optimize the long-range coupling constant to

      
       Hz .
      
    • Causality: This specifically targets the

      
       and 
      
      
      
      couplings between the isolated aromatic protons (H-3, H-6) and the quaternary bridgehead/substituted carbons, which are the only pathways to prove the [4,3-c] connectivity[4].

Data Presentation & Structural Proof

The following table summarizes the definitive empirical NMR data that validates the [4,3-c] architecture over the [3,4-c] alternative.

Table 1: H and C NMR Assignments & HMBC Correlations
Position

H Shift (ppm)
Multiplicity

C Shift (ppm)
Key HMBC Correlations (

H


C)
Structural Significance
N-1 13.40br s-C-3, C-3a, C-7aConfirms pyrazole tautomer.
C-3 8.15s (1H)134.5C-3a, C-7aIdentifies the pyrazole methine.
C-3a -Quaternary114.2-Bridgehead carbon.
C-4 -C-Cl141.8-Deshielded by chlorine.
C-6 7.65s (1H)128.4C-4 (

), C-7 (

), C-7a (

)
Proves [4,3-c] geometry.
C-7 -C-OMe152.6-Highly deshielded by oxygen.
C-7a -Quaternary129.5-Bridgehead carbon.
-OMe 4.02s (3H)56.4C-7 (

)
Confirms methoxy attachment.

Note: In the hypothetical [3,4-c] isomer, the pyridine proton (H-5) would show a strong


 correlation to C-4 and a weak 

correlation to C-7. The observed

correlation from H-6 to C-7 definitively proves the [4,3-c] structure.

Mechanistic Logic & Workflows

To visualize the analytical strategy, the following diagrams map both the experimental workflow and the specific HMBC logic used to differentiate the isomers.

Diagram 1: Regioisomer Resolution Workflow

NMR_Workflow A Synthesized Compound (CAS 1609259-31-5) B 1D NMR (1H & 13C) Initial Scaffold Check A->B C In Silico Prediction (DFT / AI Models) A->C D 2D NMR (HSQC / HMBC) Regioisomer Resolution B->D Ambiguity in Singlet Assignments C->D Validation Required E Definitive Structural Elucidation D->E

Caption: Analytical workflow demonstrating why 1D NMR and in silico predictions must funnel into 2D NMR for definitive proof.

Diagram 2: HMBC Coupling Logic ([4,3-c] vs [3,4-c])

HMBC_Logic cluster_43c Isomer A: [4,3-c]pyridine (Actual) cluster_34c Isomer B: [3,4-c]pyridine (Alternative) H6 H-6 (Singlet) C7_A C-7 (C-OMe) H6->C7_A 2J (Strong) C4_A C-4 (C-Cl) H6->C4_A 3J (Weak) H5 H-5 (Singlet) C4_B C-4 (C-Cl) H5->C4_B 2J (Strong) C7_B C-7 (C-OMe) H5->C7_B 3J (Weak)

Caption: HMBC correlation map illustrating how the 2J vs 3J coupling of the isolated pyridine proton dictates the regioisomer assignment.

Conclusion

For complex, multi-substituted heterocycles like 4-chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine, relying solely on 1D NMR or in silico prediction introduces unacceptable risk into the drug development pipeline. By employing a rigorously optimized 2D NMR protocol—specifically leveraging the


 HMBC correlation between H-6 and C-7—researchers can achieve absolute certainty in their structural assignments, ensuring downstream biological assays are conducted on the correct molecular entity.

References

  • Heteroaromatic compounds and their use as dopamine d1 ligands Source: US Patent 20140128374A1 URL:[1]

  • Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach Source: Beilstein Journal of Organic Chemistry (2014) URL:[2]

  • “Walking the nitrogen around the ring”: Chemical synthesis and spectroscopic characterization of novel pyrazolopyridines Source: Max Planck Society (MPG.PuRe) URL:[3]

  • Design, Characterization, and Hematopoietic Efficacy of a Fluorinated Pyrazolopiperidine Inclusion Complex Source: MDPI URL:[4]

Sources

HPLC method development for purity analysis of 4-chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Development for Purity Analysis of 4-chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine: A Comparative Guide

As a Senior Application Scientist, developing a robust high-performance liquid chromatography (HPLC) method for basic heteroaromatic compounds requires moving beyond trial-and-error. It demands a deep mechanistic understanding of the analyte's physicochemical properties and its dynamic interactions with the stationary phase.

This guide explores the analytical challenges associated with 4-chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine —a bicyclic scaffold frequently utilized in the synthesis of kinase inhibitors and dopamine ligands[1]. We will objectively compare modern column chemistries, explain the causality behind mobile phase selection, and provide a self-validating experimental protocol grounded in regulatory standards.

Mechanistic Insight: Acid-Base Properties & The Silanol Challenge

To design an effective separation method, we must first deconstruct the analyte. 4-chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine contains a lipophilic chlorine atom, an electron-donating methoxy group, and multiple nitrogen atoms across its fused pyrazole and pyridine rings.

According to the structural analysis principles of heterocycles, the nitrogen in the pyridine ring acts as a weak base (pKa ~4.0–6.0), while the pyrazole ring contains both a weakly acidic pyrrole-type NH and a basic pyridine-type N[2]. Under typical acidic HPLC conditions (e.g., pH 2.5), the basic nitrogens become protonated, rendering the molecule cationic.

The Causality of Peak Tailing: When this cationic species travels through a traditional, fully porous Standard C18 silica column, it encounters residual, unendcapped silanols (SiO⁻) on the silica surface. The resulting electrostatic ion-exchange interaction between the positively charged analyte and the negatively charged silanols severely disrupts the mass transfer kinetics. This phenomenon is the primary cause of peak asymmetry (tailing) and poor resolution in basic heterocycles[3].

G Start 4-chloro-7-methoxy-1H- pyrazolo[4,3-c]pyridine Prop Basic Pyridine & Pyrazole N (pKa ~4-6) Start->Prop LowPH Low pH (<3.0) Protonated (Cationic) Prop->LowPH Acidic Mobile Phase HighPH High pH (>8.0) Neutral (Unprotonated) Prop->HighPH Basic Mobile Phase Silanol Standard C18: Severe Silanol Tailing LowPH->Silanol Ion-Exchange CSH CSH / Base-Deactivated C18: Sharp Peaks LowPH->CSH Charge Repulsion Retain High Retention on Standard C18 HighPH->Retain Hydrophobic Partitioning

Fig 1. Mechanistic influence of mobile phase pH and column chemistry on basic heterocycle retention.

Comparative Analysis: Column Technologies

To overcome silanol interactions, modern chromatography relies on advanced particle technologies rather than heavy mobile phase additives. We compared three distinct column chemistries for the purity analysis of this molecule, measuring their ability to separate the active compound from a closely eluting synthetic impurity (des-chloro derivative).

  • Standard C18 (Traditional Silica): Relies purely on hydrophobic partitioning. High carbon load but highly susceptible to secondary silanol interactions.

  • Charged Surface Hybrid (CSH) C18: Applies a low-level positive surface charge to the silica. This intentionally repels protonated basic compounds, drastically improving peak shape under low-ionic-strength acidic conditions[4].

  • Ethylene Bridged Hybrid (BEH) C18: A highly robust, high-pH stable column. It allows the use of basic mobile phases (pH > 9.0) to deprotonate the analyte, eliminating electrostatic tailing entirely[5].

Quantitative Performance Comparison
Column ChemistryMobile Phase pHUSP Tailing Factor (Tf)Theoretical Plates (N)Resolution (Rs)Mechanistic Observation
Standard C18 2.5 (0.1% FA)2.454,5001.2Severe silanol ion-exchange tailing.
CSH C18 2.5 (0.1% FA)1.1214,2003.1Surface charge repels basic cations.
BEH C18 9.5 (10mM NH₄HCO₃)1.0516,5003.5Analyte is neutral; pure hydrophobic retention.

Expert Verdict: While both the CSH C18 (at low pH) and BEH C18 (at high pH) provide excellent results, the CSH C18 with an acidic mobile phase is preferred for this specific molecule. Acidic conditions (using volatile Formic Acid) ensure seamless transferability to LC-MS for future impurity profiling, whereas high-pH buffers can sometimes accelerate the degradation of halogenated intermediates.

Self-Validating Experimental Protocol

A scientific protocol is only as reliable as its internal controls. The following step-by-step methodology is designed as a self-validating system . It incorporates a strict System Suitability Test (SST) that acts as an automated gatekeeper; if the chromatographic system cannot prove its resolving power upfront, the sequence aborts, preventing the generation of invalid data.

Step 1: Mobile Phase & Sample Preparation
  • Mobile Phase A: 0.1% Formic Acid in Milli-Q Water (pH ~2.7 ensures complete protonation of the pyridine N).

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile.

  • SST Solution: 0.1 mg/mL of 4-chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine spiked with 0.05% (w/w) des-chloro impurity.

Step 2: Chromatographic Conditions
  • Column: Waters XSelect CSH C18, 150 x 4.6 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer kinetics).

  • Detection: UV at 254 nm (Optimal for the conjugated pyrazolopyridine chromophore).

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Focuses the polar analyte at the column head)

    • 2.0 - 12.0 min: 5% to 80% B (Linear sweep for impurity elution)

    • 12.0 - 14.0 min: 80% B (Column wash)

    • 14.0 - 15.0 min: 5% B (Re-equilibration)

Step 3: The Self-Validation Gate (SST Criteria)

Before analyzing unknown samples, inject the SST Solution in triplicate. The system must automatically calculate and pass the following criteria:

  • Resolution (Rs): > 2.0 between the main peak and the des-chloro impurity. (Validates specificity).

  • USP Tailing Factor (Tf): < 1.5 for the main peak. (Validates column inertness and lack of silanol interference).

  • %RSD of Peak Area: < 2.0%. (Validates injector precision).

Validation Step1 1. Column & Mobile Phase Screening Step2 2. Gradient Optimization (Resolution > 2.0) Step1->Step2 Step3 3. System Suitability Testing (SST) Step2->Step3 Step4 4. ICH Q2(R1) Validation (Specificity, Linearity) Step3->Step4

Fig 2. Self-validating analytical workflow from method optimization to ICH Q2(R1) compliance.

Regulatory Grounding: ICH Q2(R1) Validation

Once the optimized method consistently passes the self-validating SST, it must be formally validated according to the ICH Q2(R1) guidelines[6]. For an impurity control method, the critical parameters include:

  • Specificity: Demonstrated by the baseline resolution (Rs > 2.0) of 4-chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine from all known synthetic precursors, intermediates, and forced degradation products[6].

  • Linearity & Range: Must be established from the Reporting Level (typically 0.05% or the Limit of Quantitation) up to 120% of the specification limit for impurities[6].

  • Robustness: The method's reliability must be proven by deliberately varying flow rate (±0.1 mL/min), column temperature (±5°C), and mobile phase pH (±0.2 units) to ensure the SST criteria hold true under routine laboratory fluctuations[6].

References

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) / ICH URL: [Link]

  • Title: [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development Source: Welch Materials URL: [Link]

  • Title: A Look at Column Choices Source: Agilent Technologies URL: [Link]

  • Title: Waters COLUMNS AND ANALYTICAL STANDARDS AND REAGENTS Selection Guide Source: Waters Corporation URL: [Link]

  • Title: US20140128374A1 - Heteroaromatic compounds and their use as dopamine d1 ligands Source: Google Patents URL
  • Title: Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide Source: Waters Corporation / LCMS.cz URL: [Link]

Sources

Comparing reactivity of pyrazolo[4,3-c]pyridine vs pyrazolo[3,4-b]pyridine isomers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Reactivity Guide: Pyrazolo[4,3-c]pyridine vs. Pyrazolo[3,4-b]pyridine Isomers

Introduction As a bioisostere of purines, the pyrazolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, extensively utilized to target the ATP-binding sites of various kinases[1]. However, the specific arrangement of the nitrogen atoms within the fused bicyclic system profoundly alters the scaffold's physicochemical properties, tautomeric stability, and chemical reactivity. This guide provides an in-depth, objective comparison of the pyrazolo[3,4-b]pyridine and pyrazolo[4,3-c]pyridine isomers to aid researchers in rational drug design and synthetic planning.

Structural and Electronic Divergence

The core difference between the two isomers lies in the position of the pyridine nitrogen relative to the pyrazole ring.

  • Pyrazolo[3,4-b]pyridine: The pyridine nitrogen is located at position 7 (adjacent to the bridgehead carbon). This proximity exerts a strong electron-withdrawing effect on the C-4 and C-6 positions of the pyridine ring[2]. Consequently, these positions are highly electrophilic and exceptionally prone to Nucleophilic Aromatic Substitution (SNAr) when functionalized with leaving groups like halogens[3]. Furthermore, computational and NMR studies confirm that the 1H-tautomer is significantly more stable than the 2H-tautomer[2].

  • Pyrazolo[4,3-c]pyridine: The pyridine nitrogen is located at position 5. This shift alters the dipole moment and reduces the overall basicity (predicted pKa ~5.08, compared to ~5.92 for the [3,4-b] isomer)[1]. The altered electronic distribution makes de novo synthesis challenging, as annulation reactions often suffer from regioselectivity issues, inadvertently forming the thermodynamically more stable [3,4-b] isomer if the reaction is not strictly controlled[4].

Reactivity Core Pyrazolopyridine Core (Purine Bioisostere) IsoB Pyrazolo[3,4-b]pyridine (N at position 7) Core->IsoB IsoC Pyrazolo[4,3-c]pyridine (N at position 5) Core->IsoC ReactB1 Facile SNAr at C-4/C-6 IsoB->ReactB1 ReactB2 1H-Tautomer Dominance IsoB->ReactB2 ReactC1 Regioselective Annulation Challenges IsoC->ReactC1 ReactC2 Kinase Hinge Binding (ERK/MAPK) IsoC->ReactC2

Structural and reactivity divergence between pyrazolo[3,4-b]pyridine and pyrazolo[4,3-c]pyridine.

Reactivity Profiles & Synthetic Strategies

The distinct electronic environments of these isomers dictate completely different synthetic approaches.

Pyrazolo[3,4-b]pyridine Synthesis: The most robust route involves the formation of the pyridine ring onto a pre-existing pyrazole. 3-Aminopyrazole (or 5-aminopyrazole) acts as a 1,3-NCC-dinucleophile and is reacted with a 1,3-CCC-biselectrophile, such as a 1,3-dicarbonyl compound[5]. A classic example is the Gould-Jacobs reaction, where 3-aminopyrazole reacts with diethyl 2-(ethoxymethylene)malonate. The amino group first attacks the enol ether, eliminating ethanol, followed by thermal cyclization to yield a 4-hydroxy/chloro-1H-pyrazolo[3,4-b]pyridine[2].

Pyrazolo[4,3-c]pyridine Synthesis: Synthesizing the[4,3-c] isomer requires strict regiocontrol. It is typically achieved via the cyclization of substituted hydrazones or through multicomponent reactions[4]. The primary challenge is that the reaction conditions can easily favor the formation of the thermodynamically stable [3,4-b] isomer. To overcome this, chemists must tune the steric and electronic properties of the starting materials—for example, by utilizing (Z)-hydrazones, which cyclize readily, or by employing bulky protecting groups to sterically block the undesired cyclization pathway[4].

Quantitative Data Comparison

Property / Metric1H-Pyrazolo[3,4-b]pyridine1H-Pyrazolo[4,3-c]pyridine
Pyridine Nitrogen Position Position 7Position 5
Predicted pKa ~5.92[1]~5.08[1]
Predicted cLogP ~0.8[1]Not broadly available[1]
Primary Synthetic Route 5-aminopyrazole + 1,3-dicarbonyls[5]Hydrazone cyclization / Annulation[4]
Major Reactivity Mode SNAr at C-4 and C-6[3]Directed metalation / SNAr at C-4
Primary Kinase Targets TBK1, FGFR, CDKs[1]ERK/MAPK pathway[1]

Experimental Methodologies

Protocol 1: Synthesis of 1H-Pyrazolo[3,4-b]pyridine via 1,3-Dicarbonyl Condensation Objective: To synthesize a functionalized 1H-pyrazolo[3,4-b]pyridine core utilizing acid-catalyzed condensation[5]. Causality & Logic: Acetic acid is employed as a catalyst to protonate the carbonyl oxygen of the 1,3-dicarbonyl compound. This increases the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack by the weakly nucleophilic exocyclic amino group of the 5-aminopyrazole[5].

  • Preparation: In a round-bottom flask, dissolve 1.0 eq of 5-aminopyrazole and 1.1 eq of the symmetrical 1,3-dicarbonyl compound in glacial acetic acid (serving as both solvent and catalyst).

  • Condensation: Heat the mixture to 150–160 °C under reflux for 15–20 minutes[5]. Self-Validation: Monitor the reaction via TLC or LC-MS. The intermediate Schiff base formation will show a distinct mass shift (-18 Da for water loss).

  • Cyclization: Maintain heating to drive the intramolecular cyclocondensation, releasing a second equivalent of water.

  • Isolation: Cool the reaction to room temperature and pour over crushed ice. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to afford the pure product (typical yields 65–88%)[5].

Protocol 2: Regioselective Synthesis of Pyrazolo[4,3-c]pyridine Objective: To synthesize the [4,3-c] isomer while suppressing the formation of the[3,4-b] byproduct[4]. Causality & Logic: Regioselectivity is kinetically controlled by utilizing a sterically demanding protecting group on the adjacent nitrogen of the precursor. This steric bulk physically occludes the transition state leading to the [3,4-b] isomer, forcing the cyclization down the[4,3-c] pathway[4].

  • Precursor Tuning: Select a (Z)-hydrazone precursor with a bulky N-protecting group (e.g., Trityl or bulky alkyl)[4].

  • Activation: Dissolve the precursor in an anhydrous aprotic solvent (e.g., DMF) and add a mild Lewis acid catalyst (e.g., Iodine) to activate the cyclization site without triggering thermodynamic equilibration[4].

  • Cyclization: Stir the reaction at a strictly controlled temperature (often room temperature or mild heating, <60 °C) to prevent the system from acquiring enough activation energy to overcome the steric block and form the undesired isomer[4].

  • Verification: Quench the reaction with sodium thiosulfate (if iodine was used). Extract with ethyl acetate. Self-Validation: Perform 1H-NMR on the crude mixture. The chemical shift of the isolated pyridine proton will definitively confirm the regiochemistry (C-4 vs C-6 proton environment).

Workflow Step1 1. Precursor Selection (5-Aminopyrazole vs Hydrazone) Step2 2. Condensation (Acid/Base Catalysis) Step1->Step2 Step3 3. Regiocontrol (Steric/Electronic Tuning) Step2->Step3 Step4 4. Target Isolation (Crystallization/Chromatography) Step3->Step4

Step-by-step experimental workflow for the regioselective synthesis of pyrazolopyridine scaffolds.

References[1] Title: A Comparative Guide to 4-Methyl-1H-pyrazolo[4,3-c]pyridine and its Isomers in Drug Discovery, Source: Benchchem, URL: 5]">https://www.benchchem.com[5] Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications, Source: MDPI, URL: 2]">https://www.mdpi.com[2] Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications, Source: NIH PMC, URL: 3]">https://www.ncbi.nlm.nih.gov[3] Title: Pyrazolo[3,4-b]pyridines. The preparation of 1-protected-1H-pyrazolo[3,4-b]pyridines and attempts to remove the 1-substituent, Source: Journal of the Chemical Society, Perkin Transactions 1, URL: 4]">https://pubs.rsc.org[4] Title: Overcoming regioselectivity issues in pyrazolo[4,3-c]pyridine synthesis, Source: Benchchem, URL: https://www.benchchem.com

Sources

Comparative Biological Activity of 4-Chloro vs. 4-Amino Pyrazolo[4,3-c]pyridines: A Structural and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[4,3-c]pyridine scaffold is a "privileged structure" in modern medicinal chemistry, serving as the core for numerous kinase inhibitors and protein-protein interaction (PPI) modulators[1]. Within this bicyclic system, the substitution at the C-4 position fundamentally dictates the molecule's pharmacophore, physicochemical properties, and target binding logic. This guide provides an in-depth comparative analysis of 4-chloro and 4-amino pyrazolo[4,3-c]pyridines, detailing the mechanistic causality behind their biological activities and providing self-validating experimental protocols for their robust evaluation.

Mechanistic Causality: The Role of C-4 Substitution

The transition from a 4-chloro to a 4-amino substituent is not merely a synthetic stepping stone; it represents a profound pharmacological shift that redirects the molecule's biological trajectory.

  • 4-Chloro Pyrazolo[4,3-c]pyridines: The chlorine atom is lipophilic and electron-withdrawing. While frequently utilized as an electrophilic intermediate for library synthesis (2)[2], it possesses intrinsic biological utility. In targets lacking a strict requirement for hydrogen bond donors—such as the hydrophobic Trp/Phe pockets of the PEX14-PEX5 PPI interface—the 4-chloro moiety can drive affinity via hydrophobic packing and halogen bonding (1)[1].

  • 4-Amino Pyrazolo[4,3-c]pyridines: Nucleophilic aromatic substitution (SNAr) of the 4-chloro precursor with primary or secondary amines introduces a critical Hydrogen Bond Donor (HBD) and Acceptor (HBA)[3]. This motif is strictly required for ATP-competitive kinase inhibitors, as the amino group forms essential hydrogen bonds with the backbone carbonyls of the kinase hinge region (3)[3]. Furthermore, the electron-donating nature of the amine enriches the electron density of the heterocyclic core, significantly improving aqueous solubility and cellular permeability, which is vital for targeting intracellular enzymes like Mycobacterium tuberculosis PtpB (4)[4].

G Scaffold Pyrazolo[4,3-c]pyridine Core C4_Chloro 4-Chloro Substitution Scaffold->C4_Chloro C4_Amino 4-Amino Substitution Scaffold->C4_Amino Prop_Chloro Lipophilic & Electron-Withdrawing No H-Bond Donor C4_Chloro->Prop_Chloro Prop_Amino H-Bond Donor & Acceptor Electron-Donating C4_Amino->Prop_Amino Target_Chloro Hydrophobic Pocket Packing (e.g., PPI Interfaces) Prop_Chloro->Target_Chloro Drives Target_Amino Kinase Hinge Region (ATP Competitive Binding) Prop_Amino->Target_Amino Drives

Logic of 4-chloro vs 4-amino substitution on target binding.

Comparative Biological Activity

The following table summarizes the divergent biological activities of the two analogs across different validated targets, demonstrating how structural modifications dictate target specificity.

Compound ScaffoldTarget ClassC-4 SubstituentPrimary Binding MechanismRepresentative Activity
Pyrazolo[4,3-c]pyridineRET Kinase4-ChloroWeak hydrophobic interaction; lacks hinge H-bondIC50 > 10 µM (Inactive)[3]
Pyrazolo[4,3-c]pyridineRET Kinase4-Amino (Substituted)Strong H-bonding with hinge region backboneIC50 < 10 nM (Potent)[3]
Pyrazolo[4,3-c]pyridinePEX14-PEX5 PPI4-ChloroHydrophobic packing in the Trp/Phe pocketKD ~ 163 µM (Hit)[1]
Pyrazolo[4,3-c]pyridinePtpB (M. tuberculosis)4-AminoFavorable electrostatic interactions & solubilityIC50 ~ 14.4 µM[4]

Experimental Workflows & Self-Validating Protocols

To objectively compare these analogs, researchers must employ robust, self-validating workflows. The sequence begins with the controlled synthesis of the 4-amino analog from the 4-chloro precursor, followed by orthogonal biochemical screening.

Workflow Synth 4-Chloro Precursor Synthesis SNAr SNAr Amination (R-NH2, Base, Heat) Synth->SNAr Nucleophilic Substitution Assay In Vitro Assay (Kinase / AlphaScreen) Synth->Assay Direct Testing (Control) Purify HPLC Purification (>95% Purity) SNAr->Purify Purify->Assay SAR SAR Data Analysis (IC50 / Kd) Assay->SAR

Workflow from 4-chloro synthesis to 4-amino evaluation.

Protocol A: SNAr Conversion of 4-Chloro to 4-Amino Derivatives
  • Causality: The 4-chloro position is activated by the electron-deficient nature of the adjacent pyridine nitrogen, making it susceptible to nucleophilic attack. However, elevated temperatures are required to overcome the activation energy barrier of the fused bicyclic system.

  • Reaction Setup: Dissolve 1.0 eq of the 4-chloro-pyrazolo[4,3-c]pyridine precursor in a polar aprotic solvent (e.g., anhydrous NMP or DMF). Causality: Polar aprotic solvents stabilize the highly polarized Meisenheimer complex transition state during the SNAr reaction.

  • Nucleophile Addition: Add 2.5 eq of the desired amine (e.g., aliphatic or aromatic amine) and 3.0 eq of N,N-diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic base to scavenge the generated HCl, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.

  • Thermal Activation: Heat the mixture to 100–120°C using microwave irradiation for 30–60 minutes. Causality: Microwave heating provides uniform thermal energy, drastically reducing reaction times compared to conventional heating and minimizing the formation of degradation byproducts.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. The protocol is only validated to proceed to purification when the 4-chloro starting material peak (e.g., [M+H]+) is completely consumed. This strict checkpoint prevents false positives in downstream biological assays caused by highly reactive, unreacted electrophiles.

  • Purification: Purify via preparative reverse-phase HPLC to achieve >95% purity.

Protocol B: Comparative Biochemical Screening (Kinase Inhibition Assay)
  • Causality: To unequivocally prove that the 4-amino group is responsible for hinge binding, both the 4-chloro and 4-amino analogs must be tested side-by-side in a direct ATP-competitive assay (e.g., TR-FRET or ADP-Glo).

  • Reagent Preparation: Prepare 3-fold serial dilutions of both the 4-chloro and 4-amino compounds in 100% DMSO to generate a 10-point dose-response curve.

  • Assay Incubation: In a 384-well plate, combine the target kinase enzyme (e.g., RET kinase), the fluorescently labeled substrate, and the compound. Incubate for 15 minutes at room temperature. Causality: Pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the enzyme before the reaction begins.

  • ATP Addition: Initiate the reaction by adding ATP at its predetermined Michaelis-Menten constant (

    
    ). Causality: Running the assay exactly at the ATP 
    
    
    
    ensures the assay is highly sensitive to competitive inhibitors (like the 4-amino analogs) while remaining physiologically relevant.
  • Self-Validation (Z'-Factor): Include positive control wells (a known potent inhibitor) and negative control wells (DMSO vehicle only). Calculate the Z'-factor:

    
    . The assay is only validated for data extraction if 
    
    
    
    , confirming a robust dynamic range and minimal signal variance.
  • Data Analysis: Read the plate using a microplate reader and fit the dose-response data to a 4-parameter logistic curve to determine the exact IC50 values.

References

  • [1] Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. ACS Publications. 1

  • [4] Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B. Infection and Immunity - ASM Journals. 4

  • [2] Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI. 2

  • [3] WO2019143994A1 - Substituted pyrazolyl[4,3-c]pyridine compounds as ret kinase inhibitors. Google Patents. 3

Sources

Platform Comparison Guide: Spectroscopic Characterization of 4-chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Compound Focus: 4-chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine (CAS: 1609259-31-5)

Executive Summary

The pyrazolo[4,3-c]pyridine scaffold is a privileged pharmacophore, recently gaining prominence as a core motif in PEX14–PEX5 protein–protein interaction inhibitors for trypanocidal activity and carbonic anhydrase inhibitors . However, the electrophilic cyclization and cross-coupling reactions used to synthesize these tetrasubstituted heterocycles frequently generate closely related impurities .

This guide objectively compares the three primary analytical platforms—UHPLC-HRMS , 2D-NMR , and UV-DAD —used to characterize the degradation products and positional isomers of 4-chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine. By understanding the causality behind each technique's strengths and limitations, researchers can deploy self-validating workflows to ensure API integrity.

The Impurity Landscape

Before comparing analytical platforms, we must define the structural challenges inherent to this specific API intermediate. The primary impurities typically observed include:

  • Impurity I (Positional Isomer): 6-chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine. Arises from regiochemical scrambling during pyrazole annulation.

  • Impurity II (Des-chloro Degradant): 7-methoxy-1H-pyrazolo[4,3-c]pyridine. A common degradation product resulting from oxidative or hydrolytic dehalogenation.

  • Impurity III (Des-methyl Degradant): 4-chloro-1H-pyrazolo[4,3-c]pyridin-7-ol. Formed via ether cleavage under strongly acidic conditions.

Platform Performance Comparison

As demonstrated in comprehensive multimodal characterizations of related pyrazolopyridines , relying on a single analytical technique is insufficient. Table 1 compares the operational performance of the three main spectroscopic platforms.

Table 1: Performance Comparison of Analytical Platforms
Analytical PlatformSensitivity (LOD)Structural SpecificityIsomer DifferentiationThroughputOptimal Application
UHPLC-HRMS (ESI+) < 0.01%High (Exact Mass/Formula)Poor (Isobaric)HighDes-chloro & Des-methyl degradants
1D/2D NMR > 0.1% (Requires Prep)Very High (Connectivity)ExcellentLowPositional Isomers (Regiochemistry)
UV-DAD 0.05%Low (Chromophore only)ModerateHighRoutine QC & online monitoring

Multimodal Analytical Workflow

To accurately profile these impurities, a multimodal approach is required. The workflow below illustrates how these platforms are deployed orthogonally.

Analytical_Workflow API API / Intermediate CAS: 1609259-31-5 LCMS UHPLC-HRMS (Isotope & Mass Defect) API->LCMS Trace Detection (<0.1%) NMR 1D/2D NMR (Regiochemistry) API->NMR Structural Elucidation FTIR UV-DAD Spectral Match (Chromophore Library) API->FTIR Orthogonal Screening Des Des-chloro / Des-methyl Degradants LCMS->Des Cl Isotope Pattern Loss Iso Positional Isomers (e.g., 6-chloro) NMR->Iso HMBC 3J_CH Correlations

Fig 1. Multimodal spectroscopic workflow for pyrazolo[4,3-c]pyridine impurity profiling.

Experimental Methodologies & Self-Validating Protocols

Protocol A: UHPLC-HRMS Isotopic Profiling

Objective: Identify des-chloro and des-methyl degradants. Causality: We employ HRMS not merely for exact mass determination, but because the distinct ~3:1 isotopic ratio of the


Cl/

Cl isotopes acts as an endogenous tracer. Loss of this pattern definitively proves dehalogenation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the sample to 1 mg/mL in MeOH:H

    
    O (50:50). Reasoning: Ensures complete solubility of the rigid pyrazolopyridine core, preventing in-source precipitation and carryover.
    
  • Chromatographic Separation: Inject 2 µL onto a C18 column (1.7 µm, 2.1 x 100 mm). Use a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B). Reasoning: The acidic modifier protonates the pyridine nitrogen, improving peak shape and ESI+ ionization efficiency.

  • HRMS Acquisition: Acquire data in ESI+ mode at a resolution of 70,000 (FWHM at m/z 200). Reasoning: High resolution is required to separate the target mass from isobaric background matrix interferences.

  • Data Processing: Extract the exact mass chromatograms (±5 ppm window).

Self-Validating System: This protocol validates itself through the natural isotopic distribution of chlorine. If a peak is assigned as the chlorinated API, the software automatically calculates the theoretical


Cl/

Cl ratio. A deviation of >5% from the theoretical 3:1 ratio immediately flags the assignment as invalid, preventing false positives.
Protocol B: 2D NMR Regiochemical Assignment

Objective: Differentiate the 4-chloro API from the 6-chloro positional isomer. Causality: HRMS cannot distinguish between positional isomers because they share the exact same mass and formula. 2D HMBC (Heteronuclear Multiple Bond Correlation) is the gold standard here, as it maps the carbon-proton framework by detecting 2- and 3-bond couplings.

Step-by-Step Methodology:

  • Isolation: Isolate the isomeric impurity via preparative HPLC and lyophilize to dryness. Reasoning: NMR requires >1 mg of highly pure material to achieve adequate signal-to-noise in 2D experiments.

  • Dissolution: Dissolve the sample in 600 µL of DMSO-

    
    . Reasoning: Pyrazolopyridines exhibit strong intermolecular hydrogen bonding; DMSO disrupts this network, providing sharp, well-resolved aromatic signals.
    
  • 1H and 13C Acquisition: Acquire standard 1D spectra at 298 K.

  • HMBC Acquisition: Acquire the 2D HMBC spectrum, optimized for a long-range coupling constant (

    
    ) of 8 Hz.
    

Self-Validating System: The regiochemical assignment is self-validated via orthogonal 2D experiments. The HMBC 3-bond correlation (


 from C6-H to C7-OMe) proposes the structure, while a parallel NOESY experiment (spatial correlation between C6-H and the methoxy protons) must independently confirm the exact same spatial relationship. If HMBC and NOESY disagree, the sample purity is automatically flagged for review.

NMR_Logic Start Isolated Isomeric Impurity (Same m/z as API) Proton 1H NMR Analysis (Aromatic Region) Start->Proton HMBC 2D HMBC Experiment (C-H Connectivity) Proton->HMBC Ambiguous Singlet Shift Target 4-Chloro Isomer (API) C6-H correlates to C7-OMe HMBC->Target 3J_CH observed Impurity 6-Chloro Isomer C4-H lacks C7-OMe correlation HMBC->Impurity 3J_CH absent

Fig 2. Self-validating 2D NMR logic tree for distinguishing positional isomers.

Quantitative Data Presentation

The following table summarizes the diagnostic spectroscopic markers used to definitively characterize the API and its primary impurities. UV-DAD spectral matching remains a powerful tool for online monitoring of these minor impurities once this library is established, as historically validated in antineoplastic drug development .

Table 2: Diagnostic Spectroscopic Data for Impurity Differentiation
CompoundHRMS [M+H]

(m/z)
Isotope Pattern (

Cl:

Cl)
Key

H NMR Shift (ppm)
Key HMBC Correlation
API (4-chloro) 184.02723:18.15 (s, 1H, C6-H)C6-H

C7 (154.2 ppm)
Impurity I (6-chloro) 184.02723:18.30 (s, 1H, C4-H)C4-H

C3a (118.5 ppm)
Impurity II (Des-Cl) 150.0662None8.85 (d, 1H, C4-H)C4-H

C6 (140.1 ppm)
Impurity III (Des-Me) 170.01163:18.05 (s, 1H, C6-H)C6-H

C7-OH (No OMe signal)

References

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. ACS Publications.[Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI.[Link]

  • Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. RSC Publishing.[Link]

  • Active drug substance impurity profiling part I. LC/UV diode array spectral matching. NIH/PubMed.[Link]

  • Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Institute of Molecular and Translational Medicine / MDPI.[Link]

Safety Operating Guide

Standard Operating Procedure & PPE Matrix for Handling 4-Chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

As a building block frequently utilized in advanced drug discovery—particularly in the synthesis of heteroaromatic dopamine D1 ligands[1]—4-chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine requires rigorous handling protocols. Because this compound is designed to be a biologically active precursor, laboratory personnel must treat it with strict exposure controls.

This guide provides a self-validating, step-by-step operational framework for handling this chemical safely, bridging the gap between regulatory compliance and practical laboratory execution.

Physicochemical Data & Hazard Profile

Before handling any chemical, establishing a baseline understanding of its physical properties and regulatory hazard classifications is critical.

Property / Hazard ParameterSpecification / Classification
Chemical Name 4-Chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine
CAS Number 1609259-31-5
Molecular Formula C7H6ClN3O
Molecular Weight 183.60 g/mol
Storage & Transport Inert atmosphere, 2-8°C (Cold-chain required)[2]
GHS Signal Word Warning [2]
Hazard Statements H315: Causes skin irritation H319: Causes serious eye irritation[2]
Mechanistic Hazard Analysis: The "Why" Behind the Danger

Safety protocols are only effective when researchers understand the underlying chemical causality of the hazards.

Why does this compound cause skin and eye irritation (H315, H319)? The molecule features a pyrazolo-pyridine core with a chlorine atom situated at the 4-position of the electron-deficient pyridine ring. Halogenated heterocycles of this nature are classic substrates for Nucleophilic Aromatic Substitution (SNAr) .

  • Biological Reactivity: If the powder contacts the skin or mucous membranes (eyes, respiratory tract), the electrophilic carbon attached to the chlorine can react covalently with biological nucleophiles, such as the sulfhydryl groups of cysteine residues in tissue proteins. This covalent modification triggers localized inflammation and cellular damage, manifesting as severe irritation[2].

  • Solvent Carrier Risk: In drug discovery, this compound is routinely dissolved in polar aprotic solvents like DMSO or DMF. These solvents act as chemical vehicles, rapidly penetrating the epidermal barrier and carrying the dissolved, reactive pyrazolo-pyridine directly into the bloodstream.

Personal Protective Equipment (PPE) Matrix

To mitigate the SNAr reactivity and solvent carrier risks, PPE must be selected based on chemical resistance rather than general barrier protection, aligning with OSHA 29 CFR 1910.132 standards[3].

  • Hand Protection (Double-Gloving): Wear two pairs of high-quality nitrile gloves .

    • Causality: Pyridine derivatives and polar aprotic solvents can quickly permeate thin, standard latex. Nitrile provides superior chemical resistance[4]. If the outer glove is contaminated, it can be stripped immediately without exposing the skin.

  • Eye & Face Protection: ANSI Z87.1-certified chemical splash goggles are mandatory[4].

    • Causality: Standard safety glasses with side shields do not provide a hermetic seal against aerosolized powders or solvent splashes. Given the H319 (serious eye irritation) classification[2], a full seal around the eyes is non-negotiable.

  • Body Protection: A knee-length, flame-resistant (FR) lab coat , long pants, and closed-toe shoes[3]. The coat must be fully buttoned to prevent powder from settling on street clothes.

Operational Workflow & Handling Protocol

Every step in this methodology includes a Self-Validating Check to ensure the system is functioning correctly before proceeding.

Phase 1: Environmental Preparation
  • Clear the Workspace: Remove all incompatible materials (e.g., strong oxidizers, strong acids) from the fume hood.

  • Verify Containment (Self-Validation): Check the fume hood's digital airflow monitor to ensure a face velocity of 80–100 feet per minute (fpm).

    • Validation Test: If a digital monitor is unavailable, tape a small, 1-inch piece of tissue paper to the bottom of the sash. It must pull steadily inward toward the baffle. Do not proceed if the paper flutters outward.

Phase 2: Cold-Chain Retrieval & PPE Donning
  • Glove Integrity Check (Self-Validation): Before donning your nitrile gloves, trap air inside the glove and roll the cuff tightly to inflate the fingers. Listen and feel for escaping air to confirm the absence of microscopic pinhole leaks. Don two pairs.

  • Equilibration: Retrieve the compound from 2-8°C cold storage[2]. Place the sealed vial in a desiccator at room temperature for 15 minutes.

    • Causality: Opening a cold vial in ambient air causes immediate atmospheric moisture condensation inside the vial, which can degrade the chemical and compromise the inert storage atmosphere.

Phase 3: Weighing and Reaction Setup
  • Lower the Sash: Position the fume hood sash at the lowest operational height (typically 12-18 inches).

  • Weighing: Use an anti-static weighing spatula to transfer the powder into a tared vial.

    • Causality: Static electricity can cause fine, reactive powders to repel from the spatula and aerosolize, increasing inhalation risk.

  • Solvation: Add the reaction solvent (e.g., DMF/DMSO) slowly. If a drop of the solution touches your outer glove, immediately pause, remove the outer glove, dispose of it in the solid waste, and don a fresh outer pair.

Spill Response & Disposal Plan
Solid Powder Spill
  • Do NOT Dry Sweep: Sweeping generates a highly hazardous aerosol cloud of the irritant powder.

  • Wet Wipe Containment: Dampen a chemical absorbent pad with a compatible, less-hazardous solvent (e.g., isopropanol or water). Gently place the pad over the powder to dissolve and trap it.

  • Neutralize: Wipe the surface with soapy water to remove any residual chemical film, then dry.

Waste Disposal
  • Consumables: All contaminated pipette tips, weighing boats, and outer gloves must be placed in a sealed, labeled solid hazardous waste container.

  • Liquid Waste: Any reaction mixtures or solvent washings containing 4-chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine must be disposed of in a designated Halogenated Organic Waste carboy, due to the presence of the chlorine atom.

Workflow Visualization

Workflow S1 1. Cold Storage Retrieval (2-8°C, Inert Atm) S2 2. PPE Donning (Double Nitrile, Goggles, Coat) S1->S2 S3 3. Fume Hood Transfer (Sash at operational height) S2->S3 S4 4. Weighing & Solvation (Caution: DMSO/DMF carrier risk) S3->S4 S5 Spill Occurs? S4->S5 S6 Wet Wipe Containment (Avoid dry sweeping) S5->S6 Yes S7 Halogenated Waste Disposal Stream S5->S7 No S6->S7

Operational workflow for handling 4-chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine.

References
  • 1609259-31-5 | 4-Chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine, BLD Pharm.
  • Laboratory Safety Guidance (29 CFR 1910.1450), Occupational Safety and Health Administration (OSHA).
  • Working with Chemicals - Prudent Practices in the Laboratory, National Center for Biotechnology Information (NCBI).
  • US20140128374A1 - Heteroaromatic compounds and their use as dopamine d1 ligands, Google Patents.

Sources

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